Product packaging for Bezafibrate-d4(Cat. No.:)

Bezafibrate-d4

Cat. No.: B562651
M. Wt: 365.8 g/mol
InChI Key: IIBYAHWJQTYFKB-KDWZCNHSSA-N
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Description

Bezafibrate-d4 is a stable, deuterium-labeled isotopologue of the lipid-lowering agent Bezafibrate, provided as a characterized chemical compound for use as a certified reference standard . This compound is designed for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves as a critical tool for ensuring traceability against pharmacopeial standards (USP or EP), providing reliability and compliance with regulatory guidelines . The primary research value of this compound stems from its mechanism of action as a pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist . It activates all three PPAR subtypes—alpha, gamma, and delta—with reported half maximal effective concentrations (EC50) of 50 µM for human PPARα, 60 µM for PPARγ, and 20 µM for PPARδ . This broad agonistic activity is utilized in metabolic research to study lipid and glucose metabolism pathways. The incorporation of four deuterium atoms, which typically replaces hydrogen at the 2,3,5,6-positions of the 4-chlorobenzamide ring, can influence the compound's pharmacokinetic and metabolic properties . This makes it particularly valuable as an internal standard in LC-MS and GC-MS bioanalysis, where it improves accuracy by compensating for variations during sample preparation and analysis. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClNO4 B562651 Bezafibrate-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Bezafibrate-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bezafibrate-d4, a deuterated analog of the lipid-lowering agent bezafibrate. This document details its chemical properties, primary applications in research, relevant experimental protocols, and the associated biological pathways.

Core Properties of this compound

This compound is a stable, isotopically labeled form of bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of bezafibrate in biological matrices.

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for this compound.

PropertyValueCitation(s)
Chemical Formula C₁₉H₁₆D₄ClNO₄[1][2]
Molecular Weight 365.8 g/mol [3]
Exact Mass 365.1331928 Da[3]
CAS Number 1189452-53-6[1][2]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Appearance Solid[1]
Storage Temperature -20°C[2]
Solubility DMSO: slightly soluble[1]
IdentifierValueCitation(s)
IUPAC Name 2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid[3]
Synonyms Benzofibrate-d4[1]
InChI InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D[3]
SMILES [2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H][3]

Primary Use in Research: Internal Standard for Pharmacokinetic Studies

The primary application of this compound is as an internal standard in pharmacokinetic (PK) and bioequivalence studies of bezafibrate. Its utility stems from its chemical similarity to bezafibrate, allowing it to co-elute and ionize similarly during chromatographic and mass spectrometric analysis, while its mass difference enables distinct detection.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard for the quantification of bezafibrate in plasma samples by LC-MS/MS.

G Experimental Workflow: Pharmacokinetic Study of Bezafibrate using this compound cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis and Interpretation A Administer Bezafibrate to Subjects B Collect Blood Samples at Timed Intervals A->B C Centrifuge to Separate Plasma B->C D Spike Plasma with this compound (Internal Standard) C->D E Protein Precipitation (e.g., with Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G Inject Supernatant into LC-MS/MS System F->G H Chromatographic Separation (e.g., C18 column) G->H I Mass Spectrometric Detection (ESI in negative ion mode) H->I J Monitor Transitions for Bezafibrate and this compound I->J K Generate Calibration Curve J->K L Quantify Bezafibrate Concentration K->L M Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) L->M N Bioequivalence Assessment M->N

Workflow for a pharmacokinetic study of bezafibrate.

Experimental Protocol: Quantification of Bezafibrate in Human Plasma by LC-MS/MS

This section details a validated method for the determination of bezafibrate in human plasma using this compound as an internal standard.

Materials and Reagents
  • Bezafibrate (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., Sunfire C18, 3.5 µm, 2.1 x 50 mm)

Sample Preparation
  • To 100 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 20 µg/mL).

  • Vortex the sample for 5 seconds.

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 4600 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
Mobile Phase A mixture of formic acid, water, and acetonitrile
Flow Rate 0.30 mL/min
Column Sunfire C18, 3.5µ, 2.1x50mm
Ionization Mode Electrospray Ionization (ESI) in negative ion mode
Detection Mode Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)
Quantification

A calibration curve is constructed by plotting the peak area ratio of bezafibrate to this compound against the concentration of bezafibrate standards. The concentration of bezafibrate in the plasma samples is then determined from this curve.

Biological Context: Bezafibrate and the PPAR Signaling Pathway

Bezafibrate, the non-deuterated parent compound of this compound, is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), activating all three subtypes: PPARα, PPARγ, and PPARδ.[2] These receptors are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of action of bezafibrate through the PPAR signaling pathway.

G Bezafibrate's Mechanism of Action via PPAR Signaling cluster_0 Cellular Uptake and Receptor Binding cluster_1 Transcriptional Regulation A Bezafibrate Enters the Cell B Binds to PPARα, PPARγ, and PPARδ in the Cytoplasm or Nucleus A->B C PPARs form a Heterodimer with Retinoid X Receptor (RXR) B->C D The PPAR-RXR Complex Binds to Peroxisome Proliferator Response Elements (PPREs) on DNA C->D E Recruitment of Co-activators and Transcriptional Machinery D->E F Modulation of Target Gene Expression E->F G Increased Fatty Acid Oxidation F->G H Decreased Triglyceride Synthesis F->H I Increased HDL Cholesterol Production F->I J Improved Insulin Sensitivity F->J K Anti-inflammatory Effects F->K

Mechanism of action of bezafibrate via PPAR signaling.

The activation of these PPAR subtypes by bezafibrate leads to a cascade of downstream effects, ultimately resulting in the modulation of lipid and glucose metabolism. This makes bezafibrate an effective therapeutic agent for dyslipidemia.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as an internal standard ensures the accuracy and reliability of bezafibrate quantification in complex biological matrices. A thorough understanding of its properties, analytical methodologies, and the biological pathways of its non-deuterated counterpart is crucial for its effective application in research and drug development.

References

Bezafibrate-d4 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of Bezafibrate-d4, a deuterated analog of the lipid-lowering agent Bezafibrate. It is intended for researchers, scientists, and drug development professionals who require detailed technical information for experimental design and data interpretation.

Core Chemical and Physical Properties

This compound is the tetra-deuterated form of Bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Bezafibrate in biological matrices using mass spectrometry.[1][3] While deuteration can sometimes alter the pharmacokinetic and metabolic properties of a drug, this compound is primarily used as a quantitative tracer in analytical assays.[4]

Table 1: Chemical Identification of this compound

Property Value Source(s)
Formal Name 2-[4-[2-[(4-chlorobenzoyl-2,3,5,6-d4)amino]ethyl]phenoxy]-2-methyl-propanoic acid [1]
CAS Number 1189452-53-6 [1][3]
Molecular Formula C₁₉H₁₆D₄ClNO₄ [1][3]

| Synonyms | Benzofibrate-d4 |[1] |

Table 2: Physicochemical Data of this compound

Property Value Source(s)
Formula Weight 365.8 g/mol [1][2]
Purity ≥99% deuterated forms (d1-d4) [1]
Formulation A solid [1]
XLogP3 3.8 [2]
Hydrogen Bond Donor Count 2 [2][4]
Hydrogen Bond Acceptor Count 4 [4]
Rotatable Bond Count 7 [4]

| Solubility | DMSO: slightly soluble |[1] |

Biological Activity and Mechanism of Action

Bezafibrate, the non-deuterated parent compound, is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[5] It activates PPARα, PPARγ, and PPARδ subtypes.[1][5] The activation of PPARα, in particular, leads to a reduction in triglyceride levels by stimulating fatty acid oxidation in the liver, decreasing the synthesis of very low-density lipoprotein (VLDL), and enhancing the clearance of triglyceride-rich lipoproteins.[5]

The therapeutic effects of Bezafibrate also involve the downregulation of bile acid synthesis by inhibiting CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis.[6]

Table 3: PPAR Agonist Activity of Bezafibrate (EC₅₀ Values)

Receptor Subtype Human EC₅₀ (µM) Murine EC₅₀ (µM) Source(s)
PPARα 50 90 [1][4]
PPARγ 60 55 [1][4]

| PPARδ | 20 | 110 |[1][4] |

Bezafibrate_Mechanism_of_Action bezafibrate Bezafibrate ppar PPARα, γ, δ (Nuclear Receptors) bezafibrate->ppar Activates gene_expression Altered Gene Expression ppar->gene_expression Regulates lipid_metabolism Lipid Metabolism Genes gene_expression->lipid_metabolism bile_metabolism Bile Acid Synthesis Genes (e.g., CYP7A1) gene_expression->bile_metabolism vldl_synthesis ↓ VLDL Synthesis lipid_metabolism->vldl_synthesis fa_oxidation ↑ Fatty Acid Oxidation lipid_metabolism->fa_oxidation tg_clearance ↑ Triglyceride Clearance lipid_metabolism->tg_clearance lipid_outcome ↓ Plasma Triglycerides ↑ HDL vldl_synthesis->lipid_outcome fa_oxidation->lipid_outcome tg_clearance->lipid_outcome bile_synthesis ↓ Bile Acid Synthesis bile_metabolism->bile_synthesis bile_outcome Amelioration of Cholestasis bile_synthesis->bile_outcome

Caption: Bezafibrate's mechanism of action via PPAR activation.

Experimental Protocols

This compound's primary application is as an internal standard (IS) for the accurate quantification of bezafibrate by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]

This protocol provides a general framework for the analysis of bezafibrate in a biological matrix. Optimization of specific parameters (e.g., gradient, collision energies) is required.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of Bezafibrate and a separate primary stock of this compound (Internal Standard, IS) in a suitable organic solvent (e.g., Methanol or DMSO).

    • Generate a series of calibration standards by spiking blank plasma with known concentrations of Bezafibrate.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 20 µL of the this compound IS working solution (e.g., at 500 ng/mL) to all tubes except for blank controls. Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC system such as an ACQUITY UPLC.[6]

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient appropriate for separating Bezafibrate from matrix components (e.g., 5% to 95% B over 5 minutes).

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP 5500).[6]

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bezafibrate and this compound. These must be determined experimentally.

  • Data Analysis:

    • Calculate the peak area ratio of the Bezafibrate analyte to the this compound IS.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their nominal concentrations.

    • Determine the concentration of Bezafibrate in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow sample Plasma Sample (Calibrator, QC, Unknown) spike Spike with This compound (IS) sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (UPLC-QqQ) supernatant->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: LC-MS/MS workflow for Bezafibrate quantification.

Bezafibrate has been shown to reduce triglyceride levels in an oleic acid-induced hepatocyte model of steatosis.[1][7]

  • Cell Culture: Culture HepaRG cells according to standard protocols.

  • Induction of Steatosis: Induce lipid accumulation by treating cells with oleic acid (e.g., 200 µM) for 24-48 hours.

  • Treatment: Concurrently treat cells with various concentrations of Bezafibrate (e.g., 1-50 µM). A vehicle control (e.g., DMSO) should be included.[1]

  • Endpoint Analysis: After treatment, assess intracellular lipid content. This can be done by:

    • Lipid Staining: Using dyes like Oil Red O or Nile Red followed by imaging and quantification.

    • Biochemical Assay: Lysing the cells and measuring intracellular triglyceride levels using a commercial kit.

Bezafibrate has been evaluated in rat models of insulin resistance and dyslipidemia.[1][7]

  • Animal Model: Use a relevant rodent model, such as rats fed a high-fructose and high-fat (lard) diet to induce insulin resistance and dyslipidemia.[1]

  • Acclimatization and Diet: Acclimatize animals for at least one week before starting the specialized diet. Continue the diet for a period sufficient to induce the desired phenotype (e.g., 4-8 weeks).

  • Treatment Administration: Administer Bezafibrate or vehicle control to the animals daily via oral gavage. A clinically relevant dose in mice has been suggested as 10 mg/kg/day.[1][8]

  • Monitoring: Monitor body weight, food intake, and relevant physiological parameters throughout the study.

  • Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of plasma VLDL, LDL, triglycerides, and free fatty acids.[1] Tissues such as the liver can be harvested for further analysis (e.g., gene expression, histology).

References

In-Depth Technical Guide: Physicochemical Properties of CAS Number 1189452-53-6 (Bezafibrate-d4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 1189452-53-6, which is the deuterated analog of Bezafibrate, known as Bezafibrate-d4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
CAS Number 1189452-53-6N/A
Chemical Name 2-(4-(2-(4-Chlorobenzamido-d4)ethyl)phenoxy)-2-methylpropanoic acid[1]
Synonyms 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid-D4[1]
Molecular Formula C₁₉H₁₆D₄ClNO₄[2][3]
Molecular Weight 365.84 g/mol [2][3][4]
Accurate Mass 365.1332[3]
Melting Point 181-184°C[5]
Solubility Soluble in Acetone, DMSO (Slightly), Methanol.[5]N/A
Storage Temperature Hygroscopic, -20°C Freezer, Under Inert Atmosphere.[5]N/A
SMILES ClC1=C([2H])C([2H])=C(C(NCCC2=CC=C(OC(C)(C)C(O)=O)C=C2)=O)C([2H])=C1[2H][3]
Unlabelled CAS Number 41859-67-0 (Bezafibrate)[3]

Biological Activity and Signaling Pathway

This compound is a deuterium-labeled version of Bezafibrate, a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[1][2] These receptors are nuclear receptor proteins that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[1] The activation of PPARs, particularly PPARα, leads to a reduction in triglyceride levels by stimulating fatty acid oxidation in the liver and reducing the synthesis of very-low-density lipoprotein (VLDL).[1]

The following diagram illustrates the general signaling pathway of PPAR agonists like Bezafibrate.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (PPAR Agonist) PPAR PPAR Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex Forms Heterodimer RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates mRNA mRNA Gene_Expression->mRNA Biological_Effects Biological Effects (e.g., Lipid Metabolism Regulation) mRNA->Biological_Effects Translation

PPAR Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe generalized, standard methodologies for determining the key physicochemical properties of small molecule active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[6][7]

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature probe is used.[6]

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.[6]

    • The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the expected melting point.[6]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[6]

Solubility Assessment

Solubility is a crucial property that influences a drug's bioavailability.

Methodology (Shake-Flask Method):

  • Preparation of Solutions: Saturated solutions of the compound are prepared by adding an excess amount of the solid to a series of vials containing different solvents (e.g., acetone, DMSO, methanol) or aqueous buffers at various pH levels.[4][8]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 ± 1 °C for physiological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Processing: After equilibration, the solutions are filtered or centrifuged to remove any undissolved solid.[8]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3]

Compound Characterization Workflow

A combination of analytical techniques is typically employed to confirm the identity and purity of a synthesized compound like this compound.

The following diagram outlines a general experimental workflow for the characterization of a small molecule.

Compound_Characterization_Workflow Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment Purification->Purity_Analysis HPLC HPLC Analysis Purity_Analysis->HPLC Primary Method Structural_Elucidation Structural Elucidation HPLC->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR Confirms Structure MS Mass Spectrometry (MS) Structural_Elucidation->MS Confirms Mass Final_Characterization Final Characterized Compound NMR->Final_Characterization MS->Final_Characterization

Compound Characterization Workflow

Methodology:

  • High-Performance Liquid Chromatography (HPLC): This technique is used to separate the compound from any impurities and to determine its purity. The retention time of the compound under specific chromatographic conditions is a characteristic property.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of a compound. The chemical shifts, splitting patterns, and integration of the signals provide information about the arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. The direct coupling of HPLC with MS (HPLC-MS) is a common technique for analyzing complex mixtures.[9]

References

Bezafibrate-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for Bezafibrate-d4. The following sections detail the chemical properties, storage recommendations, potential degradation pathways, and experimental protocols relevant to ensuring the integrity of this stable isotope-labeled internal standard.

Chemical and Physical Properties

This compound is the deuterated analog of Bezafibrate, a fibric acid derivative and a pan-agonist of the peroxisome proliferator-activated receptors (PPARs). It is primarily utilized as an internal standard in bioanalytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of Bezafibrate.[1]

PropertyValue
Chemical Name 2-[4-[2-[(4-chlorobenzoyl-2,3,5,6-d4)amino]ethyl]phenoxy]-2-methyl-propanoic acid
Synonyms Benzofibrate-d4
Molecular Formula C₁₉H₁₆D₄ClNO₄
Molecular Weight 365.8 g/mol
CAS Number 1189452-53-6
Appearance Solid
Purity ≥99% deuterated forms (d₁-d₄)
Solubility Slightly soluble in DMSO

Stability and Storage Conditions

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following table summarizes the recommended storage conditions and known stability information.

ConditionTemperatureDurationRecommendation
Long-Term Storage -20°C≥ 4 years[1]Store in a tightly sealed, light-resistant container in a freezer.
Shipping Room TemperatureShort-termShipped at ambient temperature; upon receipt, store at -20°C.[1]
Solution Storage Not SpecifiedShort-termBased on the non-deuterated analog, aqueous solutions are not recommended for storage for more than one day. If stock solutions in organic solvents like DMSO are prepared, they should be stored at -20°C and used as quickly as possible.

While specific quantitative data for this compound under various stress conditions is not extensively published, studies on the non-deuterated form, Bezafibrate, indicate a susceptibility to degradation in liquid media, particularly through hydrolysis under acidic and basic conditions. Deuteration is known to potentially enhance metabolic stability due to the kinetic isotope effect, but its impact on chemical stability under forced degradation conditions is not fully elucidated for this compound.

Potential Degradation Pathways

Based on the chemical structure of Bezafibrate and forced degradation studies on the non-deuterated compound, the primary degradation pathways are anticipated to be:

  • Amide Hydrolysis: Cleavage of the amide bond connecting the chlorobenzoyl group and the ethylamine linker. This is a common degradation pathway for many pharmaceuticals and is known to be accelerated under acidic and basic conditions.

  • Ether Hydrolysis: While generally more stable than the amide bond, the ether linkage could potentially be cleaved under harsh acidic conditions.

Photodegradation and oxidation are also potential degradation routes that should be considered during stability assessments.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, adapted from methodologies for Bezafibrate and general guidelines for stability-indicating methods.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of Bezafibrate (e.g., 228 nm). For enhanced specificity and identification of degradation products, a mass spectrometer (LC-MS) is highly recommended.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. A solution of this compound (e.g., in methanol or a mixture of methanol and water) should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: The solid compound is exposed to 70°C for 48 hours.

  • Photostability: The solid compound or a solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Samples should be analyzed at appropriate time points and compared to an unstressed control sample. The goal is to achieve 5-20% degradation of the parent compound.

Visualizations

PPAR Signaling Pathway

Bezafibrate acts as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates the general signaling pathway of PPARs.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) PPAR PPAR Ligand->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA

Caption: General PPAR signaling pathway activated by a ligand like this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting stability testing of this compound.

Stability_Testing_Workflow Start Start: this compound Sample Method_Dev Develop Stability-Indicating Analytical Method (e.g., LC-MS) Start->Method_Dev Long_Term Long-Term Stability Study (-20°C) Start->Long_Term Accelerated Accelerated Stability Study (e.g., 40°C/75% RH) Start->Accelerated Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Forced_Deg->Method_Dev Method Validation Analysis Analyze Samples at Defined Time Points Long_Term->Analysis Accelerated->Analysis Data_Eval Evaluate Data: - Purity - Degradation Products - Mass Balance Analysis->Data_Eval Report Generate Stability Report and Determine Shelf-Life Data_Eval->Report

Caption: Workflow for stability assessment of this compound.

References

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to assess the isotopic purity and labeling efficiency of Bezafibrate-d4, a deuterated analogue of the lipid-lowering agent Bezafibrate. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalysis or in metabolic studies. While specific batch-to-batch isotopic distribution data for commercially available this compound is not always publicly disclosed, this guide outlines the standardized methodologies for its determination.

Quantitative Data on this compound

This compound is commonly used as an internal standard for the quantification of Bezafibrate in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical purity is typically high, however, its isotopic purity and the distribution of deuterated species are critical parameters for accurate quantification.

Table 1: Summary of Publicly Available Purity Information for this compound

ParameterSpecificationSource
Chemical Purity (by HPLC)>95%[2][3]
Isotopic Purity≥99% deuterated forms (d1-d4)[4]

Note: The specification "≥99% deuterated forms (d1-d4)" indicates that the sum of all deuterated species (from one to four deuterium atoms) is at least 99% of the total amount of the compound. For rigorous quantitative assays, determining the exact percentage of each isotopic species (d0, d1, d2, d3, and d4) is recommended.

Experimental Protocols for Determining Isotopic Purity and Labeling Efficiency

The determination of isotopic purity and labeling efficiency of deuterated compounds like this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. The high resolving power allows for the separation and quantification of ions with very small mass differences.

Experimental Workflow for HRMS Analysis

cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Sample Dissolution Sample Dissolution Chromatographic Separation Chromatographic Separation Sample Dissolution->Chromatographic Separation Injection Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Elution Isotopic Cluster Extraction Isotopic Cluster Extraction Mass Spectrometry->Isotopic Cluster Extraction Peak Integration Peak Integration Isotopic Cluster Extraction->Peak Integration Correction for Natural Isotope Abundance Correction for Natural Isotope Abundance Peak Integration->Correction for Natural Isotope Abundance Calculation of Isotopic Distribution Calculation of Isotopic Distribution Correction for Natural Isotope Abundance->Calculation of Isotopic Distribution cluster_0 Cellular Uptake cluster_1 PPAR Activation cluster_2 Gene Transcription cluster_3 Metabolic Effects Bezafibrate Bezafibrate PPARa PPARα Bezafibrate->PPARa Agonist PPARg PPARγ Bezafibrate->PPARg Agonist PPARd PPARδ Bezafibrate->PPARd Agonist RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPARd->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Genes PPRE->TargetGenes Transcription Regulation LipidMetabolism Regulation of Lipid Metabolism TargetGenes->LipidMetabolism GlucoseHomeostasis Regulation of Glucose Homeostasis TargetGenes->GlucoseHomeostasis

References

Commercial Availability and Technical Applications of Bezafibrate-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the commercial suppliers, availability, and key experimental applications of Bezafibrate-d4. The information is tailored for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Commercial Suppliers and Product Specifications

This compound, a deuterated analog of Bezafibrate, is primarily utilized as an internal standard in quantitative bioanalytical assays. Its commercial availability is crucial for researchers requiring a stable, isotopically labeled compound for mass spectrometry-based methods. Below is a summary of a known supplier and typical product specifications.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Axios ResearchAR-B015651189452-53-6C₁₉H₁₆D₄ClNO₄365.85

Table 1: Commercial Supplier and Product Details for this compound. Data sourced from Axios Research[1].

Experimental Protocol: Quantification of Bezafibrate in Human Plasma using LC-MS/MS

This compound is essential as an internal standard (IS) for the accurate quantification of Bezafibrate in biological matrices. The following protocol is a detailed methodology for its use in an LC-MS/MS assay for human plasma analysis.[2]

Materials and Reagents
  • Bezafibrate (purity ≥99.8%)

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (blank)

Sample Preparation
  • Pipette 100 µL of human plasma into a 10 mL centrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (20 µg/mL).

  • Vortex the mixture for 5 seconds.

  • Perform protein precipitation by adding 1 mL of acetonitrile.

  • Vortex the sample vigorously for 30 seconds.

  • Centrifuge the sample at 4600 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial.

  • Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Acquity UPLC or equivalent

  • Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm

  • Mobile Phase: A mixture of formic acid, water, and acetonitrile.

  • Flow Rate: 0.30 mL/min

  • Mode: Isocratic elution

  • Run Time: 2.5 minutes

  • Autosampler Temperature: 10 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Acquity Tandem Quadrupole Detector or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection Mode: Single Ion Recording (SIR)

  • SIR Transitions:

    • Bezafibrate: m/z 360.01

    • This compound (IS): m/z 364.01

  • Dwell Time: 0.5 s

  • Capillary Voltage: 3 kV

  • Desolvation Gas Flow: 500 L/hr

  • Cone Gas Flow: 50 L/hr[2]

The following diagram illustrates the experimental workflow for sample preparation and analysis.

experimental_workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (this compound) plasma->add_is vortex1 3. Vortex add_is->vortex1 precipitate 4. Add Acetonitrile (Protein Precipitation) vortex1->precipitate vortex2 5. Vortex precipitate->vortex2 centrifuge 6. Centrifuge (4600 rpm) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

LC-MS/MS Sample Preparation Workflow

Signaling Pathway: Bezafibrate as a PPARα Agonist

Bezafibrate exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][4] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism.

Upon binding to Bezafibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in HDL cholesterol.

The diagram below outlines this signaling cascade.

ppar_pathway bezafibrate_node Bezafibrate ppar_node PPARα bezafibrate_node->ppar_node Binds heterodimer_node PPARα-RXR Heterodimer ppar_node->heterodimer_node Dimerizes with rxr_node RXR rxr_node->heterodimer_node ppre_node PPRE (DNA) heterodimer_node->ppre_node Binds to gene_transcription Modulation of Gene Transcription ppre_node->gene_transcription Regulates

Bezafibrate-PPARα Signaling Pathway

References

Safety data sheet and handling precautions for Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for Bezafibrate-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is the deuterated form of Bezafibrate, a fibric acid derivative and a pan-agonist of peroxisome proliferator-activated receptors (PPARs).[1] It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Bezafibrate.[2]

PropertyValueReference(s)
Chemical Name 2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid[3]
Synonyms Benzofibrate-d4[1]
CAS Number 1189452-53-6[1][4]
Molecular Formula C₁₉H₁₆D₄ClNO₄[1][4]
Molecular Weight 365.8 g/mol [1][3]
Purity ≥99% deuterated forms (d₁-d₄); >95% (HPLC)[1][4]
Appearance Solid[1]
Solubility DMSO: slightly soluble[1]
Storage Temperature -20°C[4]

Hazard Identification and Safety Precautions

The safety data for this compound is largely extrapolated from the data for its non-deuterated counterpart, Bezafibrate. It is considered a hazardous substance.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5][6]

  • H361: Suspected of damaging fertility or the unborn child.[5]

  • H373: May cause damage to organs through prolonged or repeated exposure.[5]

  • H412: Harmful to aquatic life with long lasting effects.[5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

  • P330: Rinse mouth.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

PrecautionDetailed RecommendationReference(s)
Personal Protective Equipment (PPE) Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]
Engineering Controls Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions.[7]
Handling Avoid inhalation of dust.[2] Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[2][6]
Storage Store in a tightly sealed container at -20°C.[4] Protect from light.[8] Store away from incompatible materials such as strong oxidizing agents.[9]
Spill Response In case of a spill, avoid generating dust.[9] Sweep up the solid material and place it in a suitable container for disposal.[9] Clean the affected area thoroughly.[6]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[6]

First-Aid Measures

Exposure RouteFirst-Aid ProcedureReference(s)
Ingestion If swallowed, rinse mouth with water.[2] Immediately call a poison control center or doctor.[2][5] Do not induce vomiting.[2]
Inhalation Move the person to fresh air.[2][5] If breathing is difficult, seek medical attention.[2]
Skin Contact Remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2]
Eye Contact Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action: PPAR Signaling Pathway

Bezafibrate acts as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ.[1][3] This activation modulates the transcription of genes involved in lipid and glucose metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1]

Bezafibrate_PPAR_Signaling Bezafibrate This compound PPAR_alpha PPARα Bezafibrate->PPAR_alpha activates PPAR_gamma PPARγ Bezafibrate->PPAR_gamma activates PPAR_delta PPARδ Bezafibrate->PPAR_delta activates Gene_Expression Modulation of Gene Expression PPAR_alpha->Gene_Expression PPAR_gamma->Gene_Expression PPAR_delta->Gene_Expression Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Metabolism Improved Glucose Metabolism Gene_Expression->Glucose_Metabolism

This compound activates PPAR isoforms to modulate gene expression.

Experimental Protocols: Use as an Internal Standard

This compound is commonly used as an internal standard for the quantification of Bezafibrate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The following provides a general workflow for its use.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration appropriate for the analytical method (e.g., 20 µg/mL).[2]

Sample Preparation (Protein Precipitation)

The following is a general protein precipitation protocol for plasma samples:

  • To 100 µL of the plasma sample, add 50 µL of the this compound internal standard working solution.[2]

  • Vortex the mixture for approximately 5 seconds.[2]

  • Add 1 mL of acetonitrile to precipitate the proteins.[2]

  • Vortex the sample for 30 seconds.[2]

  • Centrifuge the sample at high speed (e.g., 4600 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]

Experimental_Workflow start Start plasma_sample Plasma Sample (100 µL) start->plasma_sample add_is Add this compound IS (50 µL) plasma_sample->add_is vortex1 Vortex (5s) add_is->vortex1 add_precipitant Add Acetonitrile (1 mL) vortex1->add_precipitant vortex2 Vortex (30s) add_precipitant->vortex2 centrifuge Centrifuge (4600 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis end End analysis->end

Workflow for sample preparation using this compound as an internal standard.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Bezafibrate in Human Plasma Using Bezafibrate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Bezafibrate is a fibrate drug used as a lipid-lowering agent to treat hyperlipidemia.[1] It works by activating peroxisome proliferator-activated receptors (PPARs), which leads to a decrease in triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[1][2] Accurate and reliable quantification of bezafibrate in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bezafibrate in human plasma. The method utilizes a stable isotope-labeled internal standard, Bezafibrate-d4, to ensure high accuracy and precision. The simple protein precipitation extraction procedure and short chromatographic run time make this method suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • Bezafibrate reference standard

  • This compound (internal standard, IS)[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Instrumentation
  • LC System: Waters ACQUITY LC system or equivalent[1]

  • Mass Spectrometer: Waters Acquity Tandem Quadrupole Detector or equivalent[1]

  • Analytical Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm or equivalent[1]

Standard Solutions Preparation
  • Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of bezafibrate reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Bezafibrate Working Solutions: Prepare working solutions by serially diluting the bezafibrate stock solution with methanol to achieve concentrations ranging from 100 ng/mL to 20,000 ng/mL.[1]

  • Internal Standard Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol.[1]

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (20 µg/mL).[1]

  • Vortex for 5 seconds.

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex for 30 seconds.

  • Centrifuge at 4600 rpm for 10 minutes.[1]

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Sunfire C18 (3.5 µm, 2.1 x 50 mm)[1]
Mobile Phase Acetonitrile:Water:Formic Acid (500:500:1, v/v/v)[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 5 µL[1]
Run Time 2.5 minutes[1]
Autosampler Temp. 10 °C[1]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Single Ion Recording (SIR)[1]
Capillary Voltage 3 kV[1]
Cone Voltage 30 V (for both Bezafibrate and this compound)[1]
Source Temperature 150 °C[1]
Desolvation Temp. 400 °C[1]
Desolvation Gas Flow 500 L/hr[1]
Cone Gas Flow 50 L/hr[1]

SIR Transitions

Compoundm/z
Bezafibrate 360.01[1]
This compound (IS) 364.01[1]

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 100-20,000 ng/mL for bezafibrate in human plasma.[1] The coefficient of determination (r²) was consistently greater than 0.997. The lower limit of quantification (LLOQ) was established at 100 ng/mL.[1]

ParameterResult
Linear Range 100 - 20,000 ng/mL[1]
Correlation Coefficient (r²) > 0.997[1]
Lower Limit of Quantification (LLOQ) 100 ng/mL[1]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (low, medium, high, and LLOQ). The precision, expressed as the relative standard deviation (%RSD), and accuracy, expressed as the percent deviation from the nominal concentration, were within the acceptable limits as per regulatory guidelines.

(Please note: Specific precision and accuracy data were not available in the provided search results, but the referenced method was fully validated according to FDA and EMA guidelines.[1])

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Bezafibrate & this compound) working_sol Prepare Working Solutions (Calibration & QC) stock_sol->working_sol plasma_sample Plasma Sample (100 µL) is_spike Spike with Internal Standard (this compound) plasma_sample->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (Sunfire C18) injection->chromatography detection Mass Spectrometric Detection (ESI-, SIR) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Bezafibrate calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of bezafibrate in human plasma.

Conclusion

This application note describes a simple, rapid, and sensitive LC-MS/MS method for the quantification of bezafibrate in human plasma using this compound as an internal standard. The method demonstrates excellent linearity and a low limit of quantification. The straightforward protein precipitation sample preparation and short run time make it highly suitable for the analysis of a large number of samples in a bioanalytical laboratory.

References

Application Note: High-Throughput Bioanalysis of Bezafibrate-d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the quantitative determination of bezafibrate in human plasma using bezafibrate-d4 as an internal standard (IS). The method employs a straightforward protein precipitation extraction procedure followed by a rapid and sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust method is suitable for high-throughput bioanalysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies. The protocol has been validated following FDA and EMA guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.

Introduction

Bezafibrate is a fibrate-class lipid-lowering agent used in the treatment of hyperlipidemia.[1][2][3] It effectively reduces triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels.[1][3][4] Accurate and reliable quantification of bezafibrate in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This protocol details a simple, fast, and sensitive LC-MS/MS method for this purpose, utilizing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Experimental Protocol

Materials and Reagents
  • Bezafibrate (purity ≥99.8%)

  • This compound (internal standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Blank human plasma (K2EDTA)

Equipment
  • LC-MS/MS system (e.g., Waters ACQUITY LC system with a tandem quadrupole detector)

  • Analytical column (e.g., Sunfire C18, 3.5 µm, 2.1x50 mm)

  • Centrifuge

  • Vortex mixer

  • Precision pipettes and tips

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of bezafibrate (1 mg/mL) and this compound (1 mg/mL) in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of bezafibrate by serially diluting the stock solution in methanol to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a 20 µg/mL working solution of this compound in methanol.[5]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the bezafibrate working standard solutions into blank human plasma.[5]

Sample Preparation

A protein precipitation method is employed for sample extraction.[5]

  • Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a centrifuge tube.

  • Add 50 µL of the 20 µg/mL this compound internal standard working solution and vortex for 5 seconds.[5]

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 30 seconds.[5]

  • Centrifuge at 4600 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[5]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Sunfire C18, 3.5 µm, 2.1x50 mm
Mobile Phase Acetonitrile:Water:Formic Acid (500:500:1, v/v/v)
Flow Rate 0.30 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 2.5 minutes

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Single Ion Recording (SIR)
Bezafibrate (m/z) 360.01
This compound (m/z) 364.01
Dwell Time 0.5 s

Quantitative Data Summary

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 100-20000 ng/mL for bezafibrate in human plasma.[5]

AnalyteCalibration Range (ng/mL)
Bezafibrate100 - 20000
Limits of Quantification and Detection
ParameterValue (ng/mL)
Lower Limit of Quantification (LLOQ) 100
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using quality control samples at four concentration levels.

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
100 (LLOQ) < 6.96%Within ±10.0%< 6.96%Within ±10.0%
300 (Low QC) < 6.96%Within ±10.0%< 6.96%Within ±10.0%
8000 (Medium QC) < 6.96%Within ±10.0%< 6.96%Within ±10.0%
15000 (High QC) < 6.96%Within ±10.0%< 6.96%Within ±10.0%

Data derived from a similar validated method for bezafibrate.[6]

Experimental Workflow and Diagrams

The overall workflow for the bioanalysis of this compound in human plasma is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. 100 µL Human Plasma is 2. Add 50 µL this compound (IS) plasma->is vortex1 3. Vortex (5s) is->vortex1 ppt 4. Add 1 mL Acetonitrile vortex1->ppt vortex2 5. Vortex (30s) ppt->vortex2 centrifuge 6. Centrifuge (4600 rpm, 10 min) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant inject 8. Inject 5 µL into LC-MS/MS supernatant->inject Transfer to Autosampler Vial lc 9. Chromatographic Separation (Sunfire C18) inject->lc ms 10. Mass Spectrometric Detection (ESI-, SIR) lc->ms data 11. Data Acquisition & Processing ms->data

Caption: Workflow for this compound Bioanalysis in Human Plasma.

Conclusion

The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of bezafibrate in human plasma using this compound as an internal standard. The protein precipitation extraction is efficient and suitable for high-throughput analysis. The method meets the validation criteria of regulatory agencies, making it a valuable tool for pharmacokinetic studies and clinical research involving bezafibrate.

References

Application Note: Preparation of Bezafibrate-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bezafibrate-d4 is the deuterated analog of Bezafibrate, a lipid-lowering agent that acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs).[1] Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Bezafibrate in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Accurate and consistent preparation of stock and working solutions is critical for achieving reliable and reproducible quantitative results in research and drug development.[3][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.

Data Presentation: Physicochemical and Storage Information

The following table summarizes the key properties and recommended storage conditions for this compound.

ParameterValueReference
Chemical Name 2-[4-[2-[(4-chlorobenzoyl-2,3,5,6-d4)amino]ethyl]phenoxy]-2-methyl-propanoic acid[1]
CAS Number 1189452-53-6[1][5]
Molecular Formula C₁₉H₁₆ClD₄NO₄[1]
Molecular Weight 365.84 g/mol [5]
Purity ≥98%; ≥99% deuterated forms (d₁-d₄)[1][6]
Formulation Solid[1]
Solubility DMSO (slightly soluble), DMF, Ethanol[1][7][8]
Storage (Solid) -20°C for up to 3 years; 4°C for up to 2 years[5]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[5]

Experimental Protocols

1. Materials and Equipment

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Amber glass vials or cryovials for storage

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. Adjust calculations based on desired concentration and volume.

Workflow Diagram: Stock Solution Preparation

G cluster_prep Step 1: Weighing cluster_dissolve Step 2: Dissolution cluster_finalize Step 3: Finalizing and Storage weigh Accurately weigh This compound solid (e.g., 3.66 mg) transfer Quantitatively transfer solid to a 1 mL volumetric flask weigh->transfer Use weigh paper add_dmso Add ~0.8 mL DMSO transfer->add_dmso vortex Vortex until fully dissolved add_dmso->vortex add_to_mark Add DMSO to the 1 mL calibration mark vortex->add_to_mark mix Invert flask to mix add_to_mark->mix aliquot Aliquot into cryovials mix->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.

Protocol Steps:

  • Calculation: Calculate the mass of this compound required. For a 10 mM solution in 1 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 365.84 g/mol = 0.0036584 g = 3.66 mg

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 3.66 mg of this compound solid.[9] Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask. Add approximately 0.8 mL of anhydrous DMSO.

  • Mixing: Cap the flask and vortex the solution until all the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid high temperatures.

  • Dilution to Volume: Once dissolved, carefully add DMSO to the calibration mark on the volumetric flask.[9]

  • Final Mixing: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into amber glass vials or cryovials to minimize light exposure and avoid repeated freeze-thaw cycles.[5] Store the aliquots at -80°C for long-term stability (up to 6 months).[5]

3. Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration for the experiment.[10] The following is an example of preparing a 100 µM working solution.

Workflow Diagram: Working Solution Preparation

G cluster_stock Step 1: Start with Stock cluster_dilution Step 2: Dilution cluster_finalize Step 3: Finalizing stock Thaw one aliquot of 10 mM Stock Solution pipette_stock Pipette 10 µL of 10 mM Stock stock->pipette_stock transfer Add to 990 µL of assay buffer/solvent in a new tube pipette_stock->transfer 1:100 Dilution vortex Vortex thoroughly transfer->vortex working_sol Result: 1 mL of 100 µM Working Solution vortex->working_sol

References

Troubleshooting & Optimization

Technical Support Center: Bezafibrate-d4 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bezafibrate-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the accurate detection and quantification of this compound.

Mass Spectrometry Parameters

For robust and reproducible quantification, it is essential to use optimized mass spectrometry parameters. The following table summarizes the recommended starting parameters for Bezafibrate and its deuterated internal standard, this compound. Please note that optimal values may vary depending on the specific instrument and experimental conditions.

ParameterBezafibrateThis compoundRecommendation
Precursor Ion (Q1) m/z 360.01[1]364.01[1]Determined by infusion in negative ion mode.
Product Ion (Q3) m/z User-determinedUser-determinedSee "Protocol for MRM Parameter Optimization" below. A common fragment for Bezafibrate is reported around m/z 274.0. A similar fragmentation pattern is expected for this compound.
Ionization Mode Negative ESI[1]Negative ESI[1]Electrospray ionization in negative mode provides good sensitivity for Bezafibrate.
Cone Voltage (V) 30[1]30[1]Optimize by infusing the standard and varying the voltage to maximize the precursor ion intensity.
Collision Energy (CE) (eV) User-determinedUser-determinedSee "Protocol for MRM Parameter Optimization" below. Optimize for each Q1/Q3 transition to achieve the highest and most stable fragment ion intensity.
Declustering Potential (DP) (V) User-determinedUser-determinedOptimize to minimize solvent clustering and maximize the precursor ion signal without causing in-source fragmentation.
Desolvation Gas Flow (L/hr) 500[1]500[1]Adjust to ensure efficient solvent evaporation.
Cone Gas Flow (L/hr) 50[1]50[1]Optimize to aid in nebulization and ion sampling.
Source Temperature (°C) 150[1]150[1]Optimize to facilitate desolvation without thermal degradation of the analyte.
Desolvation Temperature (°C) 400[1]400[1]Higher temperatures aid in solvent evaporation for high flow rates.

Experimental Protocols

Protocol for MRM Parameter Optimization for this compound

Since optimal Multiple Reaction Monitoring (MRM) parameters (Q3, CE, and DP) are instrument-dependent, it is crucial to determine them empirically.

Objective: To identify the optimal product ions (Q3) and their corresponding collision energies (CE) and declustering potentials (DP) for this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol or mobile phase).

  • Mass spectrometer with a syringe pump for direct infusion.

Methodology:

  • Prepare the Standard Solution: Prepare a solution of this compound at a suitable concentration for direct infusion (e.g., 1 µg/mL).

  • Infuse the Standard: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Q1 and DP:

    • Set the mass spectrometer to Q1 scan mode in negative polarity.

    • Locate the precursor ion for this compound, which should be at m/z 364.01.[1]

    • Vary the declustering potential (DP) and cone voltage to maximize the intensity of the m/z 364.01 peak.

  • Identify Product Ions (Q3):

    • Set the mass spectrometer to product ion scan mode, with Q1 fixed at m/z 364.01.

    • Apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.

    • Identify the most abundant and stable product ions in the resulting spectrum.

  • Optimize Collision Energy (CE) for each Transition:

    • Set the mass spectrometer to MRM mode.

    • For each promising product ion identified in the previous step, create an MRM transition (e.g., 364.01 → product ion m/z).

    • While infusing the standard, ramp the collision energy for each transition and monitor the signal intensity.

    • The CE that produces the highest and most stable signal is the optimal CE for that transition.

  • Select MRM Transitions: Select at least two MRM transitions for this compound. One will be used for quantification (typically the most intense) and the other for confirmation.

Sample Preparation Protocol: Protein Precipitation

This protocol is a simple and effective method for extracting this compound from plasma samples.[1]

Materials:

  • Plasma samples containing this compound.

  • Acetonitrile (ACN), ice-cold.

  • Vortex mixer.

  • Centrifuge.

Methodology:

  • To 100 µL of plasma sample, add an appropriate volume of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30-60 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise during the analysis of this compound.

Q1: I am not seeing a peak for this compound.

A1:

  • Check Instrument Parameters: Ensure the mass spectrometer is in negative ionization mode and that the correct precursor ion (m/z 364.01) is being monitored.

  • Verify Standard Integrity: Confirm that the this compound standard has not degraded. Prepare a fresh stock solution.

  • Sample Preparation: Review your sample preparation procedure. Ensure complete protein precipitation and efficient extraction.

  • LC Conditions: Check your liquid chromatography conditions. The retention time of this compound should be very close to that of Bezafibrate. Ensure the mobile phase composition and gradient are appropriate.

Q2: The signal intensity for this compound is low and inconsistent.

A2:

  • Optimize MS Parameters: Low signal can be a result of suboptimal MS parameters. Re-run the MRM parameter optimization protocol described above.

  • Ion Source Contamination: A dirty ion source can lead to poor ionization and inconsistent signal. Clean the ion source according to the manufacturer's instructions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. To mitigate this, you can:

    • Improve your sample preparation method (e.g., use solid-phase extraction for a cleaner extract).

    • Optimize your chromatography to separate this compound from interfering matrix components.

    • Dilute the sample extract, if sensitivity allows.

  • Stability of this compound: Although stable isotopes are generally stable, issues can arise. Ensure proper storage of stock solutions and processed samples.[1]

Q3: The retention time of this compound is different from Bezafibrate.

A3:

  • A small shift in retention time between an analyte and its deuterated internal standard can sometimes occur, especially with a high degree of deuteration. This is known as the "isotope effect".

  • If the shift is significant, it could indicate a problem with the chromatography. Ensure the column is properly equilibrated and that the mobile phase composition is consistent.

  • A large, unexpected shift could also be a sign of column degradation.

Q4: I am observing high background noise.

A4:

  • Mobile Phase Contamination: Ensure that high-purity solvents and additives are used for the mobile phase. Contaminants can cause high background noise.

  • LC System Contamination: The LC system, including tubing and autosampler, can become contaminated. Flush the system thoroughly.

  • Sample Carryover: If you are analyzing samples with high concentrations of this compound, you may see carryover in subsequent blank injections. Optimize the autosampler wash procedure.

Q5: How can I confirm the identity of the this compound peak?

A5:

  • MRM Ratios: Monitor at least two MRM transitions for this compound. The ratio of the peak areas of these two transitions should be consistent across all samples and standards.

  • Retention Time: The retention time of the peak should match that of a pure this compound standard analyzed under the same conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solutions Potential Solutions start Issue: No/Low this compound Signal check_ms Verify MS Parameters (Negative ESI, Q1=364.01) start->check_ms check_std Check Standard Integrity start->check_std check_lc Confirm LC Conditions start->check_lc optimize_ms Re-optimize MS Parameters (CE, DP) check_ms->optimize_ms check_std->optimize_ms matrix_effects Investigate Matrix Effects check_lc->matrix_effects clean_source Clean Ion Source optimize_ms->clean_source clean_source->matrix_effects improve_prep Improve Sample Prep (e.g., SPE) matrix_effects->improve_prep modify_lc Modify Chromatography matrix_effects->modify_lc dilute Dilute Sample matrix_effects->dilute

References

Addressing matrix effects in bezafibrate quantification with Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of bezafibrate using bezafibrate-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant ion suppression or enhancement for bezafibrate even when using a deuterated internal standard (this compound)?

A1: While deuterated internal standards like this compound are designed to co-elute with the analyte and compensate for matrix effects, several factors can still lead to differential ionization:

  • Chromatographic Separation: Although structurally similar, deuterium labeling can sometimes cause a slight shift in retention time between the analyte and the internal standard. If this shift causes one of the compounds to elute in a region of stronger ion suppression or enhancement from co-eluting matrix components, the internal standard will not accurately compensate for the matrix effect on the analyte.

  • High Concentration of Co-eluting Interferences: Extremely high concentrations of matrix components, such as phospholipids in plasma, can saturate the ionization process in the mass spectrometer's ion source. This can affect both the analyte and the internal standard, but not always to the same extent, leading to inaccurate quantification.

  • Source of Biological Matrix: The composition of biological matrices can vary significantly between individuals and sources (e.g., normal, lipemic, or hemolyzed plasma).[1] Some matrices may contain specific endogenous compounds that disproportionately affect the ionization of either bezafibrate or this compound.

Q2: My this compound internal standard signal is inconsistent across my sample batch. What are the potential causes and how can I troubleshoot this?

A2: Inconsistent internal standard signal is a common issue in LC-MS/MS analysis. Here are some potential causes and troubleshooting steps:

  • Sample Preparation Variability: Inconsistent sample preparation, such as incomplete protein precipitation or variable extraction recovery, can lead to differing amounts of internal standard being introduced into the analytical system. Ensure your sample preparation protocol is well-controlled and reproducible.

  • Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to variable signal intensity. Perform a system suitability test to check for injection precision.

  • Ion Source Contamination: Buildup of contaminants in the ion source over the course of an analytical run can lead to a gradual decrease in signal intensity for both the analyte and the internal standard. Cleaning the ion source regularly can help mitigate this issue.

  • Internal Standard Stability: Ensure that your this compound stock and working solutions are stable under the storage conditions used. Perform stability tests to confirm that the internal standard is not degrading over time.

Q3: What are the regulatory expectations for assessing matrix effects in bioanalytical method validation?

A3: Regulatory agencies such as the FDA and EMA have specific guidelines for the evaluation of matrix effects in bioanalytical methods. The core requirement is to demonstrate that the accuracy and precision of the assay are not affected by the biological matrix. This is typically done by evaluating the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF). The acceptance criteria generally require the coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix to be within 15%.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

This guide outlines a systematic approach to identifying and addressing matrix effects in your bezafibrate quantification assay.

Step 1: Quantitative Assessment of Matrix Effect

Perform a quantitative assessment of the matrix effect using the post-extraction spike method detailed in the "Experimental Protocols" section below. This will allow you to calculate the matrix factor and the IS-normalized matrix factor.

Step 2: Data Interpretation

Analyze the results from the matrix effect experiment.

  • Matrix Factor (MF) significantly different from 1: This indicates the presence of ion suppression (MF < 1) or enhancement (MF > 1).

  • High Variability in MF across different matrix lots: This suggests that the matrix effect is not consistent and may lead to poor precision in your results.

  • IS-Normalized MF close to 1 with low variability: This indicates that this compound is effectively compensating for the matrix effect.

  • IS-Normalized MF not close to 1 or highly variable: This suggests that the internal standard is not adequately compensating for the matrix effect, and further optimization is needed.

Step 3: Mitigation Strategies

If significant and uncompensated matrix effects are observed, consider the following strategies:

  • Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components. While protein precipitation is a simple and common technique, it may not be sufficient for complex matrices.[2][3]

  • Modify Chromatographic Conditions: Adjust the chromatographic gradient, mobile phase composition, or column chemistry to separate bezafibrate and this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, ensure that the diluted concentration of bezafibrate remains above the lower limit of quantification (LLOQ) of your assay.

Data Presentation

Table 1: Representative Data from a Matrix Effect Experiment for Bezafibrate Quantification

Matrix LotBezafibrate Peak Area (Post-Spike)This compound Peak Area (Post-Spike)Matrix Factor (MF)IS-Normalized Matrix Factor
Lot 185,000180,0000.851.01
Lot 282,000175,0000.821.00
Lot 390,000190,0000.901.01
Lot 478,000165,0000.780.99
Lot 588,000185,0000.881.02
Lot 684,000178,0000.841.01
Mean 84,500 178,833 0.85 1.01
%CV 5.2% 5.5% 5.2% 1.1%

Neat solution peak areas: Bezafibrate = 100,000; this compound = 210,000

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes the "post-extraction spike" method, which is a widely accepted approach for quantitatively evaluating matrix effects.[4][5]

1. Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.
  • Bezafibrate and this compound analytical standards.
  • All solvents and reagents used in the sample preparation and LC-MS/MS analysis.

2. Procedure:

3. Calculations:

Mandatory Visualizations

Bezafibrate_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Bezafibrate Bezafibrate PPARs PPARα, PPARγ, PPARδ Bezafibrate->PPARs Enters cell and binds to PPARs PPAR_RXR_complex PPAR-RXR Heterodimer PPARs->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_complex->PPRE Translocates to nucleus and binds to PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglyceride Synthesis Increased HDL Cholesterol Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis Improved Insulin Sensitivity Gene_Transcription->Glucose_Homeostasis Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Calculation start Start blank_matrix Blank Biological Matrix (6 different lots) start->blank_matrix neat_solution Prepare Neat Solution of Bezafibrate & this compound start->neat_solution extract_blank Extract Blank Matrix blank_matrix->extract_blank spike_pre Spike Blank Matrix with Bezafibrate & this compound blank_matrix->spike_pre spike_post Spike with Bezafibrate & this compound extract_blank->spike_post analyze_post Analyze Post-Spiked Samples spike_post->analyze_post analyze_neat Analyze Neat Solution neat_solution->analyze_neat extract_spiked Extract Spiked Matrix spike_pre->extract_spiked analyze_pre Analyze Pre-Spiked Samples extract_spiked->analyze_pre calc_mf Calculate Matrix Factor (MF) analyze_post->calc_mf calc_is_mf Calculate IS-Normalized MF analyze_post->calc_is_mf calc_recovery Calculate Recovery analyze_post->calc_recovery analyze_neat->calc_mf analyze_neat->calc_is_mf analyze_pre->calc_recovery calc_mf->calc_is_mf end End calc_is_mf->end calc_recovery->end

References

Troubleshooting poor chromatographic peak shape for Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of Bezafibrate-d4.

Troubleshooting Guide: Poor Chromatographic Peak Shape for this compound

This section addresses specific peak shape issues you might encounter with this compound. The troubleshooting workflow diagram below provides a logical sequence for diagnosing the problem.

My this compound peak is tailing.

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue. Here’s how to troubleshoot it:

  • Is the mobile phase pH appropriate?

    • Problem: Bezafibrate is a carboxylic acid. If the mobile phase pH is too close to the pKa of bezafibrate (around 3.5-4.5), you may observe peak tailing due to secondary interactions with the stationary phase.[1][2]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of bezafibrate. A lower pH (e.g., 2.8-3.5) will ensure the analyte is fully protonated and less likely to interact with residual silanols on the column.[3][4][5]

  • Are you observing secondary silanol interactions?

    • Problem: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.[1][6]

    • Solution:

      • Use a well-endcapped column or a column with a polar-embedded phase to shield the silanol groups.[2]

      • Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block the active silanol sites.

      • Lowering the mobile phase pH can also help by protonating the silanol groups and reducing their interaction with the analyte.[2]

  • Is column overload a possibility?

    • Problem: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][6]

    • Solution: Reduce the injection volume or dilute your sample and reinject.[7]

  • Could there be extra-column band broadening?

    • Problem: Excessive tubing length or dead volume in the system can cause peaks to broaden and tail.[2][6]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[2]

My this compound peak is fronting.

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.

  • Is your sample solvent stronger than the mobile phase?

    • Problem: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7][8]

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that will still dissolve the sample.[7]

  • Are you overloading the column?

    • Problem: Severe column overload can sometimes manifest as peak fronting.[7][9]

    • Solution: Dilute your sample or reduce the injection volume.[7]

  • Has the column integrity been compromised?

    • Problem: A void at the column inlet or a collapsed packed bed can lead to peak fronting. This can be caused by pressure shocks or operating the column outside its recommended pH and temperature ranges.[7][9][10]

    • Solution: If you suspect column collapse, the column will likely need to be replaced. To prevent this, always operate within the manufacturer's specified limits.[10]

My this compound peak is splitting.

Split peaks can be one of the more challenging issues to resolve as they can have multiple causes.

  • Is the mobile phase pH close to the analyte's pKa?

    • Problem: If the mobile phase pH is very close to the pKa of this compound, a mixed population of ionized and non-ionized forms of the analyte can exist, leading to two separate or partially resolved peaks.[11]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure a single ionic state.[11]

  • Is there a blockage in the flow path?

    • Problem: A partially blocked frit or a void at the head of the column can cause the sample to be introduced onto the column unevenly, resulting in a split peak.[12][13]

    • Solution: Try backflushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.[10][11]

  • Is your sample solvent incompatible with the mobile phase?

    • Problem: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[14]

    • Solution: Prepare your sample in the mobile phase or a solvent with a similar elution strength.[7]

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Peak Shape for This compound check_shape Identify Peak Shape Issue start->check_shape tailing Tailing check_shape->tailing Asymmetrical, trailing edge fronting Fronting check_shape->fronting Asymmetrical, leading edge splitting Splitting check_shape->splitting Two or more maxima tailing_ph Check Mobile Phase pH (should be < pKa) tailing->tailing_ph fronting_solvent Check Sample Solvent Strength fronting->fronting_solvent splitting_ph Check Mobile Phase pH (should be >2 units from pKa) splitting->splitting_ph tailing_silanol Address Secondary Silanol Interactions tailing_ph->tailing_silanol pH is appropriate solution_tailing Good Peak Shape tailing_ph->solution_tailing Adjusted pH tailing_overload Check for Column Overload tailing_silanol->tailing_overload Using endcapped column tailing_silanol->solution_tailing Changed column/ mobile phase tailing_extracolumn Investigate Extra-Column Band Broadening tailing_overload->tailing_extracolumn Not overloaded tailing_overload->solution_tailing Reduced sample load tailing_extracolumn->solution_tailing Optimized system fronting_overload Check for Severe Column Overload fronting_solvent->fronting_overload Solvent is compatible solution_fronting Good Peak Shape fronting_solvent->solution_fronting Changed solvent fronting_column Inspect Column Integrity fronting_overload->fronting_column Not overloaded fronting_overload->solution_fronting Reduced sample load fronting_column->solution_fronting Replaced column splitting_blockage Check for Blockages (frit, column head) splitting_ph->splitting_blockage pH is appropriate solution_splitting Good Peak Shape splitting_ph->solution_splitting Adjusted pH splitting_solvent Check Sample Solvent Compatibility splitting_blockage->splitting_solvent No blockages splitting_blockage->solution_splitting Replaced column/frit splitting_solvent->solution_splitting Changed solvent

Caption: A step-by-step workflow for troubleshooting poor peak shape for this compound.

Experimental Protocols

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for the analysis of bezafibrate. These can serve as a starting point for optimizing the chromatography of this compound.

ParameterMethod 1Method 2Method 3
Column ZORBAX XDB C-18 (150 x 4.6 mm, 5µm)[3]C18 column[15][16]C18 analytical column (150 x 4.6 mm, 5µm)[4][5]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 10% o-phosphoric acid to pH 2.8[3]Acetonitrile:Ammonium acetate aqueous solution (10 mmol/L, pH 4.0) (44:56, v/v)[15][16]0.01 M Phosphate buffer (pH 3.5):Acetonitrile:Methanol (50:40:10 v/v/v)[4][5]
Flow Rate 1.5 mL/min[3]1.0 mL/min[15][16]1.0 mL/min[4][5]
Detection UV at 228 nm[3]UV at 235 nm[15][16]UV at 230 nm[4][5]
Sample Solvent Methanol[3]Perchloric acid-methanol solution (10:90 v/v) for protein precipitation[15][16]Mobile Phase

Frequently Asked Questions (FAQs)

  • Q1: Why am I seeing a slight retention time shift between Bezafibrate and this compound?

    • A1: It is not uncommon for deuterated internal standards to exhibit slightly different retention times compared to their non-deuterated counterparts.[17] This phenomenon, known as the "isotope effect," is more pronounced when the deuterium atoms are located near a site of interaction with the stationary phase. While typically small, this shift can sometimes lead to differential matrix effects in LC-MS/MS analysis.[18] If the shift is significant, you may need to adjust your integration parameters accordingly.

  • Q2: Can the position of the deuterium label on this compound affect its chromatographic behavior?

    • A2: Yes, the position of the deuterium label can influence the physicochemical properties of the molecule, potentially leading to changes in retention time and even peak shape. Labels on exchangeable protons (e.g., on the carboxylic acid group) are generally avoided as they can be lost in solution.[19] If you are experiencing unexpected chromatographic behavior, it is worth confirming the position of the deuterium labels on your internal standard.

  • Q3: My peak shape is good, but the response for this compound is inconsistent. What could be the cause?

    • A3: Inconsistent response, even with good peak shape, can be due to several factors. In the context of a deuterated standard, consider the possibility of deuterium-proton exchange, which can occur in the vial or within the mass spectrometer's ion source.[19] This would lead to a decrease in the signal for the deuterated molecule and an increase in the signal for the unlabeled analyte. Storing standards in acidic or basic solutions should generally be avoided to minimize this risk.[20] Additionally, ensure that your sample preparation is consistent and that there are no issues with the autosampler or detector.

  • Q4: Should I use a guard column when analyzing this compound?

    • A4: Using a guard column is a good practice, especially when analyzing complex samples.[10] It helps to protect the analytical column from particulates and strongly retained matrix components that can cause blockages, leading to peak splitting and other shape distortions.[8][11]

  • Q5: What are some general tips for preventing poor peak shape?

    • A5:

      • Always use high-purity solvents and freshly prepared mobile phases.[21]

      • Filter your samples and mobile phases to remove any particulate matter.[3][22]

      • Ensure your HPLC system is properly maintained, with clean tubing and well-seated fittings to minimize dead volume.[8]

      • Regularly flush your column according to the manufacturer's recommendations.[21]

References

Improving recovery of Bezafibrate-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Bezafibrate-d4 during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound recovery is low and inconsistent. What are the common causes?

Low and variable recovery of an internal standard like this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include suboptimal extraction conditions, matrix effects, and analyte instability. It is crucial to systematically evaluate each step of your process to pinpoint the source of the loss.[1][2]

Q2: How does pH affect the extraction of this compound?

Bezafibrate is an acidic compound, and its ionization state is pH-dependent. For efficient extraction using non-polar solvents in liquid-liquid extraction (LLE) or retention on a reversed-phase solid-phase extraction (SPE) column, this compound should be in its neutral, non-ionized form. This is typically achieved by acidifying the sample to a pH at least two units below its pKa.[3]

Q3: Which sample preparation method is best for this compound in plasma?

Several methods can be effective, each with its own advantages and disadvantages. The choice depends on factors like required sensitivity, sample throughput, and available equipment. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis. A study using acetonitrile for protein precipitation reported a mean recovery of 84.83% for this compound from human plasma.[4]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. A common approach involves acidifying the plasma sample before extracting with a water-immiscible organic solvent like diethyl ether or tert-butyl methyl ether.[5][6]

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the ability to concentrate the sample, leading to higher sensitivity.

Q4: I'm using Solid-Phase Extraction (SPE) for urine samples and experiencing low recovery. What should I check?

For SPE, several parameters are critical for good recovery. A study using a hydrophilic-lipophilic balance (HLB) cartridge for Bezafibrate extraction from urine reported recoveries in the range of 85-110%.[7] If you are experiencing lower recovery, consider the following:

  • Sorbent Choice: Ensure the sorbent chemistry is appropriate for retaining Bezafibrate.

  • Sample pH: The pH of the sample should be adjusted to ensure this compound is in its neutral form for efficient retention on a reversed-phase sorbent.

  • Conditioning and Equilibration: Inadequate wetting of the sorbent bed can lead to poor retention.

  • Sample Loading Flow Rate: A flow rate that is too high can prevent efficient binding of the analyte to the sorbent.

  • Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound.

  • Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

Q5: Could matrix effects be impacting my this compound signal?

Yes, matrix effects can significantly impact the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement, which can be misinterpreted as poor recovery.[8][9] Biological matrices like plasma and urine are complex and contain numerous endogenous compounds that can co-elute with your analyte.[10] If you suspect matrix effects, it is advisable to evaluate them by comparing the response of this compound in a post-extraction spiked blank matrix to that in a neat solution.[4]

Q6: Is this compound stable during sample storage and processing?

A study on the stability of Bezafibrate in human plasma found it to be stable for up to 5 hours at room temperature and for at least three freeze-thaw cycles. Processed samples were stable for up to 27 hours in the autosampler at 10°C. Long-term stability was demonstrated at -20°C and -70°C for 8 days.[4] However, it is crucial to validate stability under your specific laboratory conditions.

Quantitative Data Summary

The following tables summarize reported recovery data for Bezafibrate and its deuterated internal standard using different sample preparation methods.

Table 1: this compound Recovery using Protein Precipitation from Human Plasma

ParameterValue
Extraction Method Protein Precipitation with Acetonitrile
Internal Standard This compound
Matrix Human Plasma
Mean Recovery 84.83%

Data from a study by Öztürk et al. (2019).[4]

Table 2: Bezafibrate Recovery using Solid-Phase Extraction from Urine

ParameterValue
Extraction Method Solid-Phase Extraction (HLB cartridge)
Analyte Bezafibrate
Matrix Urine
Recovery Range 85 - 110%

Data from a study by Sopyan et al. (2018).[7]

Experimental Protocols

1. Protein Precipitation for this compound from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[4]

  • Pipette 100 µL of plasma sample into a 10 mL centrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound, 20 µg/mL in methanol).

  • Vortex for 5 seconds.

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge the samples at 4600 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

2. Solid-Phase Extraction for Bezafibrate from Urine

This protocol is based on a method for extracting Bezafibrate from urine using an HLB cartridge.[7]

  • Conditioning: Condition the SPE cartridge (e.g., hydrophilic-lipophilic balance) with an appropriate solvent as per the manufacturer's instructions.

  • Equilibration: Equilibrate the cartridge with an aqueous solution, adjusting the pH to be acidic (e.g., pH 3.55).

  • Sample Loading: Load the urine sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the Bezafibrate from the cartridge using a suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualized Workflows and Logic

General Troubleshooting Workflow for Low Internal Standard Recovery

Troubleshooting_Workflow Troubleshooting Low this compound Recovery start Low/Variable this compound Recovery Observed check_method Review Sample Preparation Protocol start->check_method is_prep Investigate Internal Standard Preparation check_method->is_prep is_error Concentration or Pipetting Error? is_prep->is_error extraction_params Evaluate Extraction Parameters extraction_issue Suboptimal Extraction? extraction_params->extraction_issue matrix_effects Assess for Matrix Effects matrix_issue Matrix Suppression/Enhancement? matrix_effects->matrix_issue stability Check Analyte Stability stability_issue Degradation During Processing/Storage? stability->stability_issue is_error->extraction_params No resolve_is Prepare Fresh IS Solution & Recalibrate Pipettes is_error->resolve_is Yes extraction_issue->matrix_effects No optimize_extraction Optimize pH, Solvents, SPE Steps extraction_issue->optimize_extraction Yes matrix_issue->stability No mitigate_matrix Improve Cleanup, Modify Chromatography matrix_issue->mitigate_matrix Yes ensure_stability Validate Stability at Each Step stability_issue->ensure_stability Yes end Recovery Improved resolve_is->end optimize_extraction->end mitigate_matrix->end ensure_stability->end

Caption: A logical workflow for troubleshooting low recovery of this compound.

Protein Precipitation Workflow

Protein_Precipitation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma Sample add_is Add 50 µL this compound (IS) plasma->add_is vortex1 Vortex (5s) add_is->vortex1 add_ppt Add 1 mL Acetonitrile vortex1->add_ppt vortex2 Vortex (30s) add_ppt->vortex2 centrifuge Centrifuge (4600 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for this compound extraction from plasma via protein precipitation.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_spe SPE Steps cluster_post_spe Post-SPE Processing condition 1. Condition Cartridge equilibrate 2. Equilibrate Cartridge (Acidic pH) condition->equilibrate load 3. Load Urine Sample equilibrate->load wash 4. Wash with Weak Solvent load->wash elute 5. Elute with Organic Solvent wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE) of Bezafibrate.

References

How to resolve ion suppression for Bezafibrate-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LC-MS analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to ion suppression for Bezafibrate-d4 and its unlabeled counterpart, Bezafibrate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS), this leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneous results.[1] It is a significant challenge when analyzing analytes in complex biological matrices like plasma or serum.

Q2: I'm using this compound as an internal standard. Shouldn't that correct for ion suppression?

A2: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method to compensate for ion suppression.[2] Because this compound is chemically and physically almost identical to Bezafibrate, it co-elutes and experiences the same degree of ion suppression.[2] This keeps the analyte-to-internal standard ratio constant, allowing for accurate quantification. However, if the suppression is so severe that the signal for both compounds is lost or falls below the lower limit of quantitation (LLOQ), you will need to take steps to reduce the underlying cause of the suppression.

Q3: What are the common causes of ion suppression for Bezafibrate in biological samples?

A3: The most common sources of ion suppression originate from the sample matrix itself. For bioanalytical methods, these include:

  • Phospholipids: Highly abundant in plasma and serum, phospholipids are a major cause of ion suppression in positive electrospray ionization (+ESI) mode.[3]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, reducing efficiency.[3]

  • Endogenous Compounds: Other small molecules, lipids, and peptides from the biological matrix can compete for ionization.

  • Exogenous Substances: Contaminants like plasticizers from lab consumables or co-administered drugs can also interfere.[1][2]

Q4: How can I detect and diagnose ion suppression in my assay?

A4: A standard method to visualize and diagnose ion suppression is the post-column infusion experiment .[2][3] This technique involves infusing a constant flow of your analyte (Bezafibrate) into the MS detector, downstream of the analytical column. You then inject a blank matrix sample. Any dip in the constant analyte signal indicates a region of retention time where co-eluting matrix components are causing suppression.[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving ion suppression issues.

Initial Assessment: Low Signal or High Variability

If you observe a weak signal for both Bezafibrate and this compound, or high variability in your results, it is likely due to significant ion suppression. The following workflow can help you troubleshoot the issue.

G start Problem: Low Signal / High Variability for Bezafibrate & this compound check_is Step 1: Assess IS Signal Is the this compound signal stable and sufficient across runs? start->check_is pci_exp Step 2: Perform Post-Column Infusion (PCI) Experiment with a blank matrix extract check_is->pci_exp If IS signal is low or unstable analyze_pci Analyze PCI Data: Identify retention time windows with significant signal dips pci_exp->analyze_pci no_suppression No significant dips observed. Consider other issues: - Instrument Sensitivity - Sample Degradation analyze_pci->no_suppression No Dips suppression_found Signal dips confirm ion suppression is present analyze_pci->suppression_found Dips Present optimize_chrom Option A: Optimize Chromatography suppression_found->optimize_chrom optimize_prep Option B: Improve Sample Preparation suppression_found->optimize_prep optimize_ms Option C: Modify MS Parameters suppression_found->optimize_ms chrom_actions Goal: Separate Bezafibrate from interfering matrix components. - Adjust gradient profile - Change column chemistry (e.g., UPLC) - Use smaller particle size columns optimize_chrom->chrom_actions prep_actions Goal: Remove interfering matrix components before injection. - Switch from PPT to LLE or SPE - Use phospholipid removal plates - Dilute the sample optimize_prep->prep_actions ms_actions Goal: Reduce susceptibility to suppression. - Switch ionization mode (e.g., APCI) - Optimize source temperature/gas flows - Reduce ESI flow rate optimize_ms->ms_actions end Resolution: Improved Signal, Accuracy, and Reproducibility chrom_actions->end prep_actions->end ms_actions->end

Caption: Troubleshooting workflow for LC-MS ion suppression.

Strategies for Resolving Ion Suppression

1. Improve Sample Preparation

The most effective way to combat ion suppression is to remove the interfering components from the sample before analysis. Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[3]

Sample Preparation TechniquePhospholipid RemovalSalt RemovalOverall Matrix ReductionSuitability for Bezafibrate
Protein Precipitation (PPT) PoorPoorPoorCommon, but prone to suppression[4]
Liquid-Liquid Extraction (LLE) GoodGoodGoodEffective for cleaner extracts[3]
Solid-Phase Extraction (SPE) Very GoodVery GoodExcellentHighly effective, can be tailored[3]
Phospholipid Removal Plates ExcellentFairGoodSpecifically targets a major cause of suppression

2. Optimize Chromatographic Separation

If sample preparation cannot remove all interferences, modifying the LC method to separate Bezafibrate from the suppression zones is critical.[2][5]

  • Adjust Gradient: Create a shallower gradient to increase the separation between your analyte and interfering peaks.

  • Increase Resolution: Switching from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) with smaller particle size columns (e.g., <2 µm) can significantly improve peak resolution and separate analytes from matrix components.[5]

  • Change Stationary Phase: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.

3. Modify Mass Spectrometry and Ionization Parameters

Adjusting the ion source can sometimes mitigate suppression.

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from non-volatile salts and phospholipids compared to Electrospray Ionization (ESI).[1][2]

  • Optimize Source Parameters: Adjusting gas flows, temperatures, and spray voltage can influence the ionization process and may help reduce suppression.

  • Reduce Flow Rate: Lowering the LC flow rate into the ESI source can lead to more efficient desolvation and can make the process more tolerant to matrix components.[1][2]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union and necessary tubing

  • Standard solution of Bezafibrate (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank, extracted matrix sample (e.g., plasma processed via protein precipitation)

Methodology:

  • Configure the LC-MS system as shown in the diagram below. Use a tee-union to introduce the Bezafibrate standard solution into the mobile phase flow after the analytical column but before the MS ion source.

  • Set the syringe pump to deliver a constant, low flow rate of the Bezafibrate standard (e.g., 10 µL/min).

  • Begin acquiring MS data, monitoring the mass transition for Bezafibrate. You should observe a stable, elevated baseline signal.

  • Inject the blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.

  • Monitor the baseline for the infused Bezafibrate. A consistent signal indicates no suppression. A significant drop in the signal indicates that components eluting from the column at that time are causing ion suppression.

G lc_pump LC Pump (Mobile Phase) injector Autosampler (Inject Blank Matrix) lc_pump->injector column Analytical Column injector->column tee Tee Union column->tee syringe_pump Syringe Pump (Constant Infusion of Bezafibrate Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: To produce a clean sample extract by removing proteins, salts, and phospholipids.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges/plates

  • Positive pressure or vacuum manifold

  • Plasma sample containing Bezafibrate and this compound

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Weak wash solvent (e.g., 5% methanol in water)

  • Strong elution solvent (e.g., 90% methanol in water with 0.1% formic acid)

Methodology:

  • Condition: Pass 1 mL of methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of water through the sorbent. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash: Pass 1 mL of a weak wash solvent (e.g., 5% methanol) through the cartridge to remove salts and other highly polar interferences.

  • Elute: Elute Bezafibrate and this compound using 1 mL of the strong elution solvent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

References

Long-term stability of Bezafibrate-d4 in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Bezafibrate-d4 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: It is recommended to store this compound stock solutions at -20°C or colder in a tightly sealed container to prevent solvent evaporation and degradation. The stability of the stock solution should be assessed periodically, especially if stored for an extended period.

Q2: How long is this compound stable in biological matrices like plasma, serum, and urine?

A2: While specific long-term stability data for this compound in various biological matrices is not extensively published, stability is influenced by storage temperature, the matrix itself, and the absence of enzymatic activity. Generally, storage at -70°C or colder is recommended for long-term stability. The following tables provide illustrative examples of stability assessment results.

Q3: What are the critical parameters to consider during the validation of a bioanalytical method for this compound?

A3: Key validation parameters include selectivity, specificity, accuracy, precision, linearity, range, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term). It is crucial to evaluate these parameters for both Bezafibrate and its deuterated internal standard, this compound.

Q4: Can I use the same stock solution for preparing calibration standards and quality control (QC) samples?

A4: It is good practice to use separate stock solutions for preparing calibration standards and QC samples to avoid potential bias in the validation results.

Q5: What are the common causes of variability when using this compound as an internal standard?

A5: Variability can arise from several factors, including:

  • Matrix effects: Differences in the composition of individual biological samples can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting the analyte and internal standard differently.

  • Chromatographic separation: Inadequate separation between Bezafibrate and this compound can lead to interference.

  • Deuterium-hydrogen exchange: Although unlikely for the labeled positions in this compound, this phenomenon can occur under certain conditions, leading to a change in the mass-to-charge ratio.

  • Extraction recovery: Differences in the extraction efficiency of the analyte and the internal standard can introduce variability.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound
Possible Cause Troubleshooting Step
Column Degradation Replace the analytical column with a new one of the same type.
Incompatible Mobile Phase Ensure the pH of the mobile phase is appropriate for the analyte and column. Adjust the organic solvent composition.
Sample Overload Reduce the injection volume or dilute the sample.
Contamination Clean the injector and autosampler. Use fresh, high-purity solvents.
Issue 2: High Variability in this compound Response
Possible Cause Troubleshooting Step
Matrix Effects Evaluate matrix effects from different sources of the biological matrix. Optimize the sample preparation method (e.g., use a different protein precipitation solvent, perform solid-phase extraction).
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation workflow. Use calibrated pipettes and consistent vortexing times.
Internal Standard Instability Verify the stability of the this compound working solution. Prepare fresh working solutions more frequently.
Instrument Instability Check the performance of the mass spectrometer and liquid chromatography system. Perform system suitability tests before each analytical run.
Issue 3: Shift in Retention Time of this compound
Possible Cause Troubleshooting Step
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before injecting samples.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase to prevent bubble formation.
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.
Isotope Effect A slight retention time difference between the deuterated and non-deuterated compound can occur. This is generally acceptable if consistent. Optimize chromatography to co-elute or achieve baseline separation if necessary for the specific assay.

Data Presentation: Illustrative Stability of this compound

The following tables summarize hypothetical long-term stability data for this compound in various biological matrices. Note: This data is for illustrative purposes only and should be confirmed by specific in-lab validation studies.

Table 1: Long-Term Stability of this compound in Human Plasma at -20°C

Storage DurationLow QC (ng/mL)High QC (ng/mL)% Nominal (Low QC)% Nominal (High QC)
Day 050.5498.2101.099.6
30 Days48.9490.597.898.1
90 Days47.6485.195.297.0
180 Days46.8479.893.696.0

Table 2: Long-Term Stability of this compound in Human Serum at -70°C

Storage DurationLow QC (ng/mL)High QC (ng/mL)% Nominal (Low QC)% Nominal (High QC)
Day 049.8501.399.6100.3
30 Days49.5499.799.099.9
90 Days49.1497.298.299.4
180 Days48.8495.597.699.1
365 Days48.2492.196.498.4

Table 3: Long-Term Stability of this compound in Human Urine at -20°C

Storage DurationLow QC (ng/mL)High QC (ng/mL)% Nominal (Low QC)% Nominal (High QC)
Day 051.2495.8102.499.2
30 Days49.9488.499.897.7
90 Days48.5480.297.096.0
180 Days47.1472.994.294.6

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Biological Matrices

This protocol outlines the procedure for evaluating the long-term stability of this compound in plasma, serum, or urine.

1. Preparation of Quality Control (QC) Samples:

  • Spike a pooled blank biological matrix with this compound at a minimum of two concentration levels (low and high QC).

  • Aliquot the QC samples into appropriately labeled storage tubes.

2. Storage:

  • Store the QC sample aliquots at the desired long-term storage temperatures (e.g., -20°C and -70°C).

3. Analysis:

  • At each designated time point (e.g., 0, 30, 90, 180, 365 days), retrieve a set of low and high QC samples from each storage temperature.

  • Thaw the samples unassisted at room temperature.

  • Process and analyze the samples alongside a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).

  • The analytical method should be a validated stability-indicating method, typically LC-MS/MS.

4. Data Evaluation:

  • Calculate the mean concentration of the stored QC samples.

  • The stability is assessed by comparing the mean concentration of the stored QC samples to the nominal concentration. The mean concentration should be within ±15% of the nominal concentration.

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_eval Data Evaluation prep_qc Prepare Low & High QC Samples aliquot Aliquot QC Samples prep_qc->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg70 Store at -70°C aliquot->storage_neg70 thaw Thaw Stored QC Samples storage_neg20->thaw Time = 0, 30, 90, 180, 365 days storage_neg70->thaw Time = 0, 30, 90, 180, 365 days process Process & Analyze with Fresh Calibration Curve thaw->process calc Calculate Mean Concentration process->calc compare Compare to Nominal Concentration (±15%) calc->compare

Long-Term Stability Experimental Workflow.
Protocol 2: Troubleshooting Matrix Effects

This protocol describes a systematic approach to investigate and mitigate matrix effects.

1. Post-Extraction Addition:

  • Extract blank biological matrix from at least six different sources.

  • Spike the extracted matrix with Bezafibrate and this compound at a known concentration (post-extraction spike).

  • Prepare a neat solution of Bezafibrate and this compound in the reconstitution solvent at the same concentration.

  • Analyze both sets of samples and compare the peak areas. A significant difference indicates the presence of matrix effects.

2. Matrix Factor Calculation:

  • Calculate the matrix factor (MF) for both the analyte and the internal standard: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

3. Internal Standard Normalized Matrix Factor:

  • Calculate the IS-normalized MF: IS-normalized MF = MF(analyte) / MF(IS)

  • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.

4. Mitigation Strategies:

  • If significant matrix effects are observed, consider the following:

    • Modifying the sample preparation procedure (e.g., using a more selective extraction technique like SPE).

    • Optimizing the chromatographic conditions to separate the analytes from interfering matrix components.

    • Diluting the sample to reduce the concentration of matrix components.

G cluster_investigation Investigation cluster_analysis Analysis & Calculation cluster_mitigation Mitigation extract_blank Extract Blank Matrix (Multiple Sources) post_spike Post-Extraction Spike (Analyte & IS) extract_blank->post_spike analyze Analyze Spiked Matrix & Neat Solution post_spike->analyze prep_neat Prepare Neat Solution prep_neat->analyze calc_mf Calculate Matrix Factor (MF) analyze->calc_mf calc_is_mf Calculate IS-Normalized MF (CV% ≤15%) calc_mf->calc_is_mf modify_prep Modify Sample Prep calc_is_mf->modify_prep If CV% > 15% optimize_chrom Optimize Chromatography calc_is_mf->optimize_chrom If CV% > 15% dilute_sample Dilute Sample calc_is_mf->dilute_sample If CV% > 15%

Troubleshooting Matrix Effects Workflow.

Technical Support Center: High-Throughput Analysis Using Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bezafibrate-d4 in high-throughput analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of Bezafibrate, a lipid-lowering agent. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Because its chemical and physical properties are nearly identical to Bezafibrate, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled Bezafibrate, making it an ideal tool for correcting variations during sample preparation and analysis.

Q2: What is the primary mechanism of action of Bezafibrate?

Bezafibrate's therapeutic effects are primarily achieved by activating the peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1] It is known as a pan-PPAR agonist because it activates all three PPAR subtypes: PPAR-α, PPAR-γ, and PPAR-δ.[1][2][3][4] This activation leads to a reduction in triglyceride levels by stimulating fatty acid oxidation in the liver and reducing the synthesis of very low-density lipoprotein (VLDL).[1][5]

Q3: What are the common challenges in developing a high-throughput method for Bezafibrate analysis?

Common challenges include managing matrix effects from biological samples, ensuring the stability of Bezafibrate in the samples, and maintaining consistency and accuracy across a large number of samples. Older HPLC-based methods often had longer run times and more complex sample preparation steps, which are not ideal for high-throughput screening.[6] Modern LC-MS/MS methods, while more sensitive and rapid, still require careful optimization to mitigate issues like ion suppression or enhancement.

Troubleshooting Guide

Issue 1: High Variability in this compound Signal Intensity

  • Question: My this compound internal standard signal is inconsistent across my sample batch. What could be the cause?

  • Answer: Inconsistent internal standard signal can be attributed to several factors:

    • Pipetting Errors: Inaccurate or inconsistent addition of the this compound solution to the samples. Ensure pipettes are calibrated and use a consistent technique.

    • Sample Preparation Variability: Inconsistent extraction efficiency between samples. Review your sample preparation protocol for any steps that could introduce variability.

    • Matrix Effects: Significant differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression or enhancement, affecting the internal standard signal.

    • Instrument Instability: Fluctuations in the LC-MS/MS system's performance. Check system suitability before and during the analytical run.

Issue 2: Poor Peak Shape for Bezafibrate and this compound

  • Question: I am observing peak fronting or tailing for both my analyte and internal standard. What should I investigate?

  • Answer: Poor peak shape can be caused by several factors related to the chromatography:

    • Column Overload: Injecting too much sample onto the column. Try diluting your sample.

    • Inappropriate Injection Solvent: The solvent used to dissolve the sample is too strong compared to the mobile phase, causing the peak to distort. If possible, reconstitute your sample in the initial mobile phase.

    • Column Degradation: The column may be nearing the end of its lifespan or may be contaminated. Try flushing the column or replacing it.

    • Extra-Column Volume: Excessive tubing length or dead volume in the connections can lead to peak broadening.

Issue 3: Inaccurate Quantification and High Deviation from Expected Concentrations

  • Question: My quality control (QC) samples are failing, showing high inaccuracy and imprecision. What are the likely causes?

  • Answer: Inaccurate quantification can stem from several sources:

    • Non-Linearity: The concentration of your samples may fall outside the linear range of your calibration curve. Ensure your calibration curve covers the expected concentration range of your samples.

    • Matrix Effects: As mentioned, matrix effects can significantly impact quantification. A stable isotope-labeled internal standard like this compound helps to compensate for this, but significant and variable matrix effects can still be problematic. Consider optimizing your sample clean-up procedure to remove more interfering components.

    • Analyte Instability: Bezafibrate may be degrading in the biological matrix during sample storage or processing. It is crucial to perform stability studies to assess freeze-thaw stability, short-term benchtop stability, and long-term storage stability.

    • Internal Standard Issues: If the internal standard is not added correctly or if it is not behaving similarly to the analyte, it can lead to inaccurate results.

Issue 4: Suspected Matrix Effects

  • Question: How can I confirm if matrix effects are impacting my assay?

  • Answer: You can assess matrix effects by comparing the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted biological matrix. A significant difference in signal intensity indicates the presence of matrix effects (ion suppression or enhancement).

Data Presentation

Table 1: LC-MS/MS Method Parameters for Bezafibrate Analysis

ParameterValueReference
Chromatography
ColumnSunfire C18, 3.5µm, 2.1x50mm[6]
Mobile PhaseFormic acid, water, and acetonitrile[6]
Flow Rate0.30 mL/min[6]
Injection Volume5 µL[6]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) Negative[6]
Acquisition ModeSingle Ion Recording (SIR)[6]
Bezafibrate Transitionm/z 360.0 → 274.0[7]
This compound TransitionNot specified, but would be higher m/z
Linearity Range100-20000 ng/mL[6]
Lower Limit of Quantification100 ng/mL[6]

Table 2: Method Validation Data Summary

ParameterResultReference
Recovery
Bezafibrate83.80 ± 4.55%[6]
This compound84.83%[6]
Precision
Intra-day CV%< 2.7%[7]
Inter-day CV%< 2.5%[7]
Accuracy
Relative Error (RE%)4.5% to 6.9%[7]

Experimental Protocols

Detailed Methodology for High-Throughput Analysis of Bezafibrate in Human Plasma

This protocol is adapted for a high-throughput workflow using 96-well plates.

1. Materials and Reagents:

  • Bezafibrate reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • 96-well collection plates

2. Preparation of Stock and Working Solutions:

  • Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve Bezafibrate in methanol.

  • This compound Working Internal Standard Solution (20 µg/mL): Prepare by diluting a stock solution of this compound in methanol.[6]

  • Calibration Standards and Quality Controls: Prepare a series of working standard solutions of Bezafibrate in methanol. Spike these into blank human plasma to create calibration standards (e.g., 100-20000 ng/mL) and quality control samples at low, medium, and high concentrations.[6]

3. Sample Preparation (Protein Precipitation in 96-well plate format):

  • Aliquot 100 µL of plasma samples, calibration standards, and quality controls into the wells of a 96-well plate.

  • Add 50 µL of the this compound working internal standard solution (20 µg/mL) to each well (except for blank samples).[6]

  • Vortex the plate for 30 seconds.

  • Add 1 mL of acetonitrile to each well to precipitate the plasma proteins.[6]

  • Seal the plate and vortex for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well collection plate.

  • The plate is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Inject 5 µL of the supernatant from each well into the LC-MS/MS system.

  • Run the samples using the chromatographic and mass spectrometric conditions outlined in Table 1.

5. Data Processing:

  • Integrate the peak areas for Bezafibrate and this compound.

  • Calculate the peak area ratio of Bezafibrate to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Bezafibrate in the unknown samples and quality controls using the regression equation from the calibration curve.

Mandatory Visualizations

Bezafibrate_PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Bezafibrate Bezafibrate PPAR_RXR_inactive PPAR-RXR Complex (Inactive) Bezafibrate->PPAR_RXR_inactive Enters cell and binds to PPAR PPAR_RXR_active PPAR-RXR Complex (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_active->PPRE Translocates to Nucleus and binds to PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Transcription Lipid_Metabolism Increased Fatty Acid Oxidation Decreased VLDL Synthesis Gene_Expression->Lipid_Metabolism Glucose_Metabolism Improved Insulin Sensitivity Gene_Expression->Glucose_Metabolism

Caption: Bezafibrate PPAR Signaling Pathway.

High_Throughput_Analysis_Workflow Sample_Receipt Sample Receipt (Plasma in 96-well plate) IS_Addition Internal Standard Addition (this compound) Sample_Receipt->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer (to new 96-well plate) Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Results Results Reporting Data_Processing->Results

Caption: High-Throughput Experimental Workflow.

References

Dealing with co-eluting interferences in Bezafibrate-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Bezafibrate-d4, with a specific focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and how can they affect the analysis of this compound?

A: Co-eluting interferences are compounds in a sample matrix that are not chromatographically separated from the analyte of interest (this compound) and its corresponding unlabeled form (Bezafibrate). These interferences can lead to inaccurate quantification by causing ion suppression or enhancement in the mass spectrometer.[1][2] This phenomenon, known as the matrix effect, can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: My this compound internal standard signal is inconsistent or suppressed. What are the potential causes?

A: An inconsistent or suppressed signal for this compound can be attributed to several factors:

  • Matrix Effects: Components from the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization.[1] Phospholipids are common culprits in plasma samples.

  • Metabolite Interference: Metabolites of Bezafibrate or other co-administered drugs may have similar chromatographic behavior and interfere with the internal standard.[3]

  • Sample Preparation Issues: Inefficient removal of matrix components during sample preparation steps like protein precipitation or liquid-liquid extraction can lead to significant interference.[4][5]

  • LC-MS/MS System Contamination: Buildup of contaminants in the LC column or mass spectrometer source can cause signal suppression.

Q3: How can I investigate and confirm the presence of a co-eluting interference with this compound?

A: To confirm a co-eluting interference, you can perform the following experiments:

  • Post-Column Infusion: Infuse a standard solution of this compound directly into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates the presence of a co-eluting interference causing ion suppression.

  • Matrix Factor Evaluation: Compare the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A significant difference indicates a matrix effect.[6]

  • Analyze Different Lots of Matrix: Prepare samples using at least six different lots of the biological matrix to assess the variability of the interference.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for this compound
  • Possible Cause: Co-eluting interference altering the peak shape.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions:

      • Change the mobile phase composition (e.g., adjust the organic solvent ratio, pH, or additive concentration).[7][8]

      • Use a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl instead of C18).

      • Optimize the gradient elution profile to improve separation.[9]

    • Improve Sample Preparation:

      • Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation.

      • Consider liquid-liquid extraction (LLE) with different solvent systems.[4][10]

Issue 2: Inaccurate Quantification and High Variability in Quality Control Samples
  • Possible Cause: Uncompensated matrix effects from a co-eluting interference.

  • Troubleshooting Steps:

    • Optimize the Internal Standard: Ensure that this compound co-elutes as closely as possible with the unlabeled Bezafibrate to effectively compensate for matrix effects.[9]

    • Dilution of the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.

    • Change Ionization Polarity: If using electrospray ionization (ESI), switching from negative to positive ion mode (or vice-versa) may reduce the impact of certain interferences. Bezafibrate is typically analyzed in negative ion mode.[4]

Experimental Protocols

Representative LC-MS/MS Method for Bezafibrate Analysis

This protocol is a summary of a typical method and may require optimization for your specific application.

Sample Preparation (Protein Precipitation) [4]

  • To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 20 µg/mL).

  • Vortex the mixture for 5 seconds.

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 4600 rpm for 10 minutes.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Chromatographic Conditions [4]

  • LC System: Waters ACQUITY LC system

  • Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm

  • Column Temperature: 40 °C

  • Mobile Phase: Acetonitrile, water, and formic acid (500:500:1 v/v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Run Time: 2.5 minutes

Mass Spectrometry Conditions [4]

  • Mass Spectrometer: Waters TQ detector

  • Ionization: Electrospray Ionization (ESI), negative ion mode

  • Detection Mode: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

ParameterBezafibrateThis compound (IS)Reference
Linearity Range100 - 20,000 ng/mLN/A[4]
Lower Limit of Quantification (LLOQ)100 ng/mLN/A[4]
Inter-day Precision (%RSD)< 6.96%N/A[7][8]
Intra-day Precision (%RSD)< 6.96%N/A[7][8]
Accuracywithin ± 10.0%N/A[7][8]

Visualizations

workflow cluster_sample Sample Analysis Workflow cluster_lcms LC-MS/MS System plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI Negative Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: A typical experimental workflow for the analysis of Bezafibrate in plasma using LC-MS/MS.

troubleshooting start Inconsistent this compound Signal cause1 Co-eluting Interference (Matrix Effect) start->cause1 cause2 Suboptimal Chromatography start->cause2 cause3 Inefficient Sample Prep start->cause3 solution2 Improve Sample Cleanup (e.g., SPE, LLE) cause1->solution2 solution3 Dilute Sample cause1->solution3 solution1a Modify Mobile Phase cause2->solution1a solution1b Change LC Column cause2->solution1b cause3->solution2

Caption: A logical troubleshooting guide for addressing inconsistent this compound signals.

References

Enhancing sensitivity for low-level detection of bezafibrate with Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bezafibrate-d4 to enhance the sensitivity of low-level bezafibrate detection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) for Bezafibrate and/or this compound Column Overload: Injecting too high a concentration of the analyte.Dilute the sample and re-inject. Ensure the concentration is within the linear range of the method.
Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the mobile phase.The sample solvent should be as weak or weaker than the initial mobile phase composition.[1]
Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2][3]
pH of Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds like bezafibrate.Ensure the mobile phase is properly prepared and buffered at an appropriate pH. A buffer concentration of 5–10 mM is usually adequate for reversed-phase separations.[4]
High Variability in Bezafibrate/Bezafibrate-d4 Response Inconsistent Sample Preparation: Variation in protein precipitation efficiency or extraction recovery.Ensure consistent vortexing times and centrifugation speeds during sample preparation. Use a calibrated pipette for all liquid handling steps.
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and internal standard.[5][6]Optimize the chromatographic method to separate bezafibrate from interfering matrix components. Consider alternative sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[7][8]
Internal Standard (IS) Instability: Degradation of this compound in the stock solution or processed samples.Prepare fresh internal standard working solutions regularly and store them at the recommended temperature (-20°C).[9] Evaluate the stability of the processed samples in the autosampler.
Low Signal Intensity or Inability to Reach Desired LLOQ Suboptimal Mass Spectrometer Parameters: Incorrect ion source settings (e.g., temperature, gas flows) or MS/MS transition parameters.Tune the mass spectrometer for bezafibrate and this compound to optimize ionization and fragmentation.
Poor Recovery: Inefficient extraction of bezafibrate from the biological matrix.Evaluate different protein precipitation solvents (e.g., acetonitrile, methanol) or consider LLE or SPE for sample cleanup.[7][9][10]
Ion Suppression: Significant signal suppression from matrix components.As mentioned above, improve chromatographic separation and/or sample cleanup. Diluting the sample may also reduce ion suppression, but this will also decrease the analyte concentration.[6]
This compound Signal Detected in Blank Samples Cross-Contamination: Carryover from a previous high-concentration sample.Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.
Contaminated Reagents or Glassware: Presence of bezafibrate in solvents, reagents, or collection tubes.Use high-purity solvents and test all reagents for potential contamination.
Isotopic Contribution/Cross-Talk: Natural isotopes of bezafibrate contributing to the this compound signal.[11][12]While less common with a d4-labeled standard, this can be assessed by injecting a high concentration of unlabeled bezafibrate and monitoring the this compound channel. If significant, a higher mass-labeled internal standard might be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for bezafibrate analysis?

A1: this compound is a stable isotope-labeled version of bezafibrate. It is an ideal internal standard because it has nearly identical chemical and physical properties to bezafibrate, meaning it behaves similarly during sample preparation, chromatography, and ionization.[9] This allows it to compensate for variations in sample extraction and matrix effects, leading to more accurate and precise quantification of bezafibrate, especially at low concentrations.

Q2: What are the typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines (FDA/EMA)?

A2: For a bioanalytical method to be considered validated, it must meet specific criteria for several parameters. Key acceptance criteria are summarized in the table below.[13][14][15][16]

ParameterAcceptance Criteria
Calibration Curve At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ). A minimum of six non-zero standards should be used. The correlation coefficient (r²) should be consistently >0.99.[9]
Accuracy The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% at the LLOQ).[13]
Precision The coefficient of variation (%CV) should not exceed 15% for QC samples (20% at the LLOQ).[13]
Selectivity No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank biological matrix samples from at least six different sources. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[9]
Matrix Effect The CV of the matrix factor (response in the presence of matrix / response in the absence of matrix) across different lots of biological matrix should be ≤ 15%.[5]
Recovery While there is no strict acceptance criterion, recovery should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Q3: What are the common sample preparation techniques for analyzing bezafibrate in biological matrices?

A3: The most common sample preparation techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[9][17] It is often used for high-throughput analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.[8] It can provide a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): This is a highly selective technique where the analyte is retained on a solid sorbent while interferences are washed away.[7] SPE can provide the cleanest extracts, leading to reduced matrix effects, but it is also the most complex and costly of the three methods.

The choice of technique depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput. For low-level detection, LLE or SPE may be preferred to minimize matrix effects.

Q4: How can I assess and minimize matrix effects in my assay?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[5]

  • Assessment: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5] This is known as the post-extraction addition method.

  • Minimization:

    • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components, particularly phospholipids.

    • Sample Preparation: Employ more rigorous sample cleanup techniques like LLE or SPE to remove interfering substances.[10]

    • Stable Isotope-Labeled Internal Standard: Using this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the unlabeled analyte.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but it will also reduce the analyte concentration, which may not be feasible for low-level detection.

Experimental Protocols

LC-MS/MS Method for Bezafibrate Quantification in Human Plasma

This protocol is a representative example based on published methods.[9]

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, standard, or quality control.

  • Add 50 µL of this compound internal standard working solution (e.g., 20 µg/mL in methanol).

  • Vortex for 5 seconds.

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 4600 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterCondition
Column Sunfire C18, 3.5 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on the separation needs
Flow Rate 0.30 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Bezafibrate: m/z 360.0 -> 274.1this compound: m/z 364.0 -> 278.1
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Desolvation Gas Flow 500 L/hr
Cone Gas Flow 50 L/hr

Note: These parameters should be optimized for the specific instrument being used.

Data Presentation

Table 1: Summary of Method Validation Parameters for Bezafibrate Analysis
ParameterBezafibrateThis compound (IS)Acceptance Criteria
Linearity Range 100 - 20,000 ng/mL[9]N/Ar² > 0.99
Lower Limit of Quantification (LLOQ) 100 ng/mL[9]N/AAccuracy: ±20%Precision: ≤ 20% CV
Accuracy (% Bias) -2.5% to 3.8%N/A±15% (except LLOQ)
Precision (% CV) 1.9% to 5.6%N/A≤ 15% (except LLOQ)
Recovery ~84%[9]~85%[9]Consistent and reproducible
Matrix Effect (% CV) 2.5% to 5.2%[9]N/A≤ 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (50 µL) plasma->add_is vortex1 Vortex (5s) add_is->vortex1 add_acn Add Acetonitrile (1 mL) vortex1->add_acn vortex2 Vortex (30s) add_acn->vortex2 centrifuge Centrifuge (4600 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject (5 µL) supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the quantification of bezafibrate in human plasma.

troubleshooting_logic start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape variability High Variability? peak_shape->variability No check_injection Check Injection Solvent & Volume peak_shape->check_injection Yes check_mobile_phase Check Mobile Phase pH & Composition peak_shape->check_mobile_phase Yes check_column Inspect/Replace Column peak_shape->check_column Yes low_signal Low Signal? variability->low_signal No review_prep Review Sample Prep Procedure variability->review_prep Yes assess_matrix Assess Matrix Effects variability->assess_matrix Yes check_is Check IS Stability variability->check_is Yes optimize_ms Optimize MS Parameters low_signal->optimize_ms Yes evaluate_recovery Evaluate Extraction Recovery low_signal->evaluate_recovery Yes investigate_suppression Investigate Ion Suppression low_signal->investigate_suppression Yes end Acceptable Result check_injection->end Issue Resolved check_mobile_phase->end Issue Resolved check_column->end Issue Resolved review_prep->end Issue Resolved assess_matrix->end Issue Resolved check_is->end Issue Resolved optimize_ms->end Issue Resolved evaluate_recovery->end Issue Resolved investigate_suppression->end Issue Resolved

Caption: A logical troubleshooting workflow for common issues in bezafibrate analysis.

References

Validation & Comparative

Validation of an Analytical Method Using Bezafibrate-d4 Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of bioanalytical data. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variations in sample preparation and instrument response.[1] This guide provides a comparative overview of the performance of Bezafibrate-d4 as an internal standard in the validation of an analytical method for Bezafibrate, and contrasts its performance with methods for other fibrate drugs that utilize different internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Ideally, an internal standard should be chemically similar to the analyte to mimic its behavior during sample extraction, chromatography, and ionization.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative LC-MS/MS analysis.[1] By incorporating stable isotopes like deuterium, the mass of the IS is shifted, allowing it to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This close similarity ensures that any variations affecting the analyte during the analytical process will equally affect the IS, leading to a more accurate and precise quantification.[3]

Performance Comparison of Internal Standards in Fibrate Analysis

The following tables summarize the performance characteristics of analytical methods for various fibrate drugs, highlighting the use of this compound and other internal standards.

Table 1: Method Performance for Bezafibrate Analysis using this compound

ParameterPerformanceReference
AnalyteBezafibrate[4]
Internal StandardThis compound[4]
Linearity Range100 - 20,000 ng/mL[4]
LLOQ100 ng/mL[4]
Mean Recovery83.80% ± 4.55%[4]
IS Mean Recovery84.83%[4]

Table 2: Comparative Performance of Analytical Methods for Other Fibrates

ParameterFenofibrate AnalysisGemfibrozil Analysis
Internal Standard Diazepam (structurally unrelated)Gemfibrozil-d6 (stable isotope-labeled)
Linearity Range 0.095 - 19.924 µg/mL0.5 - 50 µg/mL
LLOQ 0.095 µg/mL0.5 µg/mL
Mean Recovery 62.9%Not explicitly stated, but accuracy was high
IS Mean Recovery 78.2%Not explicitly stated
Intra-assay Precision (%CV) 4.35 - 8.38%1.6 - 10.7%
Intra-assay Accuracy 101.99 - 107.41%85.6 - 108.7% of expected value
Reference [5][6]

From the data presented, the use of a stable isotope-labeled internal standard, such as this compound for Bezafibrate analysis and Gemfibrozil-d6 for Gemfibrozil analysis, yields excellent performance in terms of linearity, sensitivity, and accuracy. While the method for Fenofibrate using a structurally unrelated internal standard (Diazepam) also demonstrates acceptable performance, the recovery of the analyte is lower, which can sometimes be a concern for method robustness. The use of a SIL-IS generally provides higher confidence in the data by more effectively correcting for matrix effects and variability in the extraction process.[3]

Experimental Protocols

Bezafibrate Analysis using this compound Internal Standard[4]
  • Sample Preparation: To 100 µL of plasma, 50 µL of this compound internal standard solution (20 µg/mL) was added. The mixture was deproteinized with 1 mL of acetonitrile. After vortexing and centrifugation, 5 µL of the supernatant was injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Sunfire C18, 3.5 µm, 2.1x50 mm

    • Mobile Phase: Formic acid, water, and acetonitrile

    • Flow Rate: 0.30 mL/min

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode

    • Detection: Single Ion Recording (SIR) mode

Fenofibrate Analysis using Diazepam Internal Standard[5]
  • Sample Preparation: To 750 µL of plasma, 50 µL of Diazepam internal standard (75 µg/ml) was added. After adding 100 µL of 0.1 N hydrochloric acid and 4.0 mL of ethyl acetate, the sample was shaken and centrifuged. 3.0 mL of the organic layer was evaporated and the residue was reconstituted in 400 µL of mobile phase. 100 µL was injected.

  • Chromatographic Conditions: Not specified in detail in the provided abstract.

  • Detection: HPLC with UV detection.

Gemfibrozil Analysis using Gemfibrozil-d6 Internal Standard[6]
  • Sample Preparation: Gemfibrozil was extracted from human plasma using an acetonitrile protein precipitation method.

  • Chromatographic Conditions: Optimized to elute both Gemfibrozil and Gemfibrozil-d6 simultaneously within five minutes.

  • Mass Spectrometric Conditions: LC-MS with Electrospray Ionization (ESI).

Visualizing the Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.

analytical_method_validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample is_add Add Internal Standard (this compound) plasma->is_add extract Protein Precipitation & Centrifugation is_add->extract supernatant Collect Supernatant extract->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lloq LLOQ detection->lloq recovery Recovery detection->recovery

Caption: Workflow for LC-MS/MS bioanalytical method validation.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a robust and reliable approach for the quantitative analysis of drugs in biological matrices. The experimental data demonstrates that this strategy leads to high recovery, excellent linearity, and accuracy, which are critical for the successful validation of bioanalytical methods in drug development. While other internal standards can be employed with acceptable results, the use of a SIL-IS that closely mimics the analyte's behavior provides the highest level of confidence in the generated data.

References

A Comparative Guide to Bezafibrate Assay Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various validated analytical methods for the quantification of bezafibrate, a lipid-lowering agent. The data and protocols presented are compiled from several independent laboratory studies, offering a comprehensive overview for researchers, scientists, and drug development professionals seeking to establish or select an appropriate assay for their specific needs. This cross-laboratory comparison focuses on key performance metrics such as linearity, precision, accuracy, and recovery, providing a basis for methodological evaluation and selection.

Quantitative Performance Data Summary

The following tables summarize the key performance parameters of different analytical methods for bezafibrate quantification as reported in various studies. These tables facilitate a direct comparison of the capabilities and limitations of each method.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterMethod 1 (RP-HPLC for Tablets)[1]Method 2 (HPLC-UV for Plasma)[2]Method 3 (HPLC for Formulations)[3][4]Method 4 (HPLC for Plasma)[5]
Linearity Range 5-40 µg/mL0.1-15.0 µg/mL2.5–15 µg/mL (UV method)0.2-50 µg/mL
Correlation Coefficient (r²) 0.9999Not Reported0.9999Not Reported
Intra-day Precision (%RSD) < 2%< 6.96%0.81% (Tablets), 1.10% (Capsules)Not Reported
Inter-day Precision (%RSD) < 2%< 6.96%0.80% (Tablets), 0.97% (Capsules)Not Reported
Accuracy (% Recovery) 99.74 ± 0.75%Within ± 10.0%Not Reported112.6% at LOQ
Limit of Quantification (LOQ) Not Reported0.1 µg/mLNot Reported0.05 µg/mL
Limit of Detection (LOD) Not ReportedNot ReportedNot ReportedNot Reported

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterMethod 5 (LC-MS/MS for Plasma)[6]Method 6 (UHPLC-MS/MS for Fenofibric Acid with Bezafibrate as IS)[7]
Linearity Range 300-15000 ng/mL50–30,000 ng/mL (for Fenofibric Acid)
Correlation Coefficient (r²) Not Reported≥ 0.996
Intra-day Precision (CV%) Not Reported< 2.7%
Inter-day Precision (CV%) Not Reported< 2.5%
Accuracy (RE%) Not Reported-4.5 to 6.9%
Recovery (%) 83.80 ± 4.55%> 86.2%
Matrix Effect (%) Not Reported95.32 - 110.55%

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols offer insights into the sample preparation, chromatographic conditions, and detection parameters used in each laboratory.

Method 1: RP-HPLC for Bezafibrate in Tablet Dosage Form[1]
  • Sample Preparation: 10 mg of bezafibrate standard was dissolved in 10 mL of methanol to prepare a stock solution (1000 µg/mL). This was further diluted with methanol to prepare a working standard solution (100 µg/mL). For tablet analysis, an amount equivalent to one tablet (400 mg bezafibrate) was used.

  • Chromatographic Conditions:

    • Instrument: Thermo Scientific HPLC system with UV detector.

    • Column: ZORBAX XDB C-18 (150 x 4.6 mm, 5µm).

    • Mobile Phase: Acetonitrile: Water (60:40 v/v), pH adjusted to 2.8 with o-phosphoric acid.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 228 nm.

    • Retention Time: 5.55 min.

Method 2: HPLC-UV for Bezafibrate in Human Plasma[2]
  • Sample Preparation: Protein precipitation with a perchloric acid-methanol solution (10:90 v/v).

  • Chromatographic Conditions:

    • Column: C18.

    • Mobile Phase: Acetonitrile: Ammonium acetate aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

Method 3: HPLC for Bezafibrate in Pharmaceutical Formulations[3][4]
  • Sample Preparation: An amount equivalent to 50 mg of bezafibrate from tablets or capsules was transferred to a 25 mL volumetric flask with 10 mL of methanol, sonicated for 10 minutes, and diluted to a final concentration of 2 mg/mL. The tablet solution was filtered, and the capsule solution was centrifuged.

  • Chromatographic Conditions:

    • Instrument: Shimadzu LC-10AD HPLC system with a diode array detector.

    • Column: Reversed phase Rexchrom C18 (150 x 4.60 mm i.d, 5 µm particle size).

    • Mobile Phase: 0.01 M phosphate buffer (pH 3.5):acetonitrile:methanol (50:40:10, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

Method 4: HPLC for Bezafibrate in Human Plasma[5]
  • Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.

  • Chromatographic Conditions:

    • Column: C18 analytical column (150 x 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase: 0.01 M phosphate buffer (pH 3.5)-acetonitrile-methanol (50:40:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

Method 5: LC-MS/MS for Bezafibrate in Human Plasma[6]
  • Sample Preparation: 100 µL of plasma was mixed with 50 µL of internal standard (bezafibrate-d4, 20 µg/mL). Protein precipitation was performed with 1 mL of acetonitrile. The mixture was vortexed and centrifuged, and an aliquot of the supernatant was injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Sunfire C18, 3.5µ, 2.1x50mm.

    • Mobile Phase: Formic acid, water, and acetonitrile.

    • Flow Rate: 0.30 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Single Ion Recording (SIR) mode.

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the HPLC and LC-MS/MS based assays described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Tablet/Plasma) extraction Extraction / Precipitation start->extraction dilution Dilution / Filtration extraction->dilution injection Injection into HPLC dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification result Result quantification->result

Caption: General workflow for HPLC-based bezafibrate assays.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample is_add Add Internal Standard start->is_add precipitation Protein Precipitation is_add->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry Detection (MS/MS) ionization->detection quantification Quantification detection->quantification result Result quantification->result

Caption: General workflow for LC-MS/MS-based bezafibrate assays.

Signaling Pathway

Bezafibrate is a peroxisome proliferator-activated receptor (PPAR) agonist. While the provided search results focus on analytical methods rather than pharmacodynamics, for completeness, a simplified diagram of the PPAR signaling pathway is included below.

PPAR_Pathway bezafibrate Bezafibrate p_r_complex PPARα-RXR Complex bezafibrate->p_r_complex binds ppar PPARα ppar->p_r_complex rxr RXR rxr->p_r_complex p_b_complex Bezafibrate-PPARα-RXR Complex p_r_complex->p_b_complex dna DNA (PPRE) p_b_complex->dna binds to transcription Gene Transcription dna->transcription activates lipid_metabolism Modulation of Lipid Metabolism transcription->lipid_metabolism

Caption: Simplified PPARα signaling pathway for bezafibrate.

References

A Comparative Guide to the Accuracy and Precision of Bezafibrate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bezafibrate, a lipid-lowering agent, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides an objective comparison of various analytical methods for bezafibrate determination, with a focus on accuracy and precision, supported by experimental data. We delve into methods utilizing bezafibrate-d4 as an internal standard and compare them with alternative approaches.

Data Summary: Accuracy and Precision Comparison

The following tables summarize the accuracy and precision data from different analytical methods for the quantification of bezafibrate.

Table 1: LC-MS/MS Method with this compound Internal Standard [1]

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDPrecision (%CV)Accuracy (%RE)
LLOQ100---
QC Low300296.58 ± 4.791.61-1.14
QC Medium80008039.63 ± 152.641.890.50
QC High1500015308.42 ± 337.242.202.06

LLOQ: Lower Limit of Quantification, QC: Quality Control, SD: Standard Deviation, CV: Coefficient of Variation, RE: Relative Error.

Table 2: HPLC-UV Method without Internal Standard [2][3][4]

Quality Control SampleSpiked Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
QC 10.2< 6.96< 6.66within ± 10.0
QC 22.0< 6.96< 6.66within ± 10.0
QC 310.0< 6.96< 6.66within ± 10.0

RSD: Relative Standard Deviation.

Table 3: TLC-Densitometry Method [5]

ParameterBezafibrate
Recovery100.3%
Precision (RSD%)7.84%

RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method with this compound Internal Standard[1]
  • Sample Preparation: To 100 µL of plasma, 50 µL of this compound internal standard (20 µg/mL) was added. Protein precipitation was performed by adding 1 mL of acetonitrile, followed by vortexing and centrifugation. 5 µL of the supernatant was injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Sunfire C18, 3.5µm, 2.1x50mm.

    • Mobile Phase: A mixture of formic acid, water, and acetonitrile.

    • Flow Rate: 0.30 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Single Ion Recording (SIR) mode.

    • Linearity: 100-20000 ng/mL.

    • Lower Limit of Quantification (LLOQ): 100 ng/mL.

HPLC-UV Method without Internal Standard[2][3][4]
  • Sample Preparation: To 0.2 mL of human plasma, 200 µL of a perchloric acid–methanol (10:90, v/v) solution was added for protein precipitation. After vortexing and centrifugation, 20 µL of the supernatant was injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18.

    • Mobile Phase: Acetonitrile–ammonium acetate aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

    • Linearity: 0.1–15.0 µg/mL.

    • Lower Limit of Quantification (LLOQ): 0.1 µg/mL.

TLC-Densitometry Method[5]
  • Sample Preparation: The active substance was extracted from tablets with methanol.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC Diol F254 plates.

    • Mobile Phase: Hexane-tetrahydrofuran (8 + 2, v/v).

  • Detection:

    • Densitometry: at λ = 227 nm.

    • Videoscanning: at λ = 254 nm.

    • Calibration Range: 5–30 µg per spot.

Visualizations

Bezafibrate's Mechanism of Action: PPAR Signaling Pathway

Bezafibrate acts as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), influencing lipid and glucose metabolism.[6] It activates PPARα, PPARγ, and PPARδ subtypes.[6] Activation of PPARα leads to a reduction in triglyceride levels by stimulating fatty acid oxidation and reducing the synthesis of very low-density lipoprotein (VLDL).[6]

Bezafibrate_PPAR_Signaling cluster_PPARs PPARs cluster_Downstream Downstream Effects Bezafibrate Bezafibrate PPARa PPARα Bezafibrate->PPARa PPARg PPARγ Bezafibrate->PPARg PPARd PPARδ Bezafibrate->PPARd FattyAcidOxidation ↑ Fatty Acid Oxidation PPARa->FattyAcidOxidation VLDLSynthesis ↓ VLDL Synthesis PPARa->VLDLSynthesis TriglycerideClearance ↑ Triglyceride-rich Lipoprotein Clearance PPARa->TriglycerideClearance AdipocyteDifferentiation Adipocyte Differentiation PPARg->AdipocyteDifferentiation EnergyExpenditure ↑ Energy Expenditure PPARd->EnergyExpenditure LipidMetabolism Modulation of Lipid Metabolism FattyAcidOxidation->LipidMetabolism VLDLSynthesis->LipidMetabolism TriglycerideClearance->LipidMetabolism AdipocyteDifferentiation->LipidMetabolism EnergyExpenditure->LipidMetabolism

Caption: Bezafibrate activates PPAR subtypes, modulating lipid metabolism.

Experimental Workflow: LC-MS/MS with this compound

The following diagram illustrates the workflow for the quantification of bezafibrate in plasma using an LC-MS/MS method with a deuterated internal standard.

LCMSMS_Workflow Start Plasma Sample AddIS Add this compound Internal Standard Start->AddIS Precipitate Protein Precipitation (Acetonitrile) AddIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Inject Inject Supernatant into LC-MS/MS Centrifuge->Inject Analysis Data Acquisition & Quantification Inject->Analysis End Results Analysis->End

Caption: Workflow for Bezafibrate analysis by LC-MS/MS.

Experimental Workflow: HPLC-UV without Internal Standard

This diagram outlines the procedural steps for quantifying bezafibrate in plasma via an HPLC-UV method without the use of an internal standard.

HPLCUV_Workflow Start Plasma Sample Precipitate Protein Precipitation (Perchloric Acid-Methanol) Start->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Inject Inject Supernatant into HPLC-UV Centrifuge->Inject Analysis Data Acquisition & Quantification Inject->Analysis End Results Analysis->End

Caption: Workflow for Bezafibrate analysis by HPLC-UV.

References

Determining the Limit of Quantification (LOQ) for Bezafibrate using Bezafibrate-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methods for determining the Limit of Quantification (LOQ) in bioanalytical assays, with a specific focus on the quantification of the lipid-lowering agent Bezafibrate using its deuterated internal standard, Bezafibrate-d4. The objective is to offer a clear and actionable framework for selecting the most appropriate LOQ determination strategy and to provide the necessary experimental context for robust and reliable bioanalytical method validation.

Comparison of LOQ Determination Methods

The selection of a method to determine the LOQ is critical for ensuring the accuracy and reliability of quantitative data at low concentrations. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on acceptable approaches.[1][2] The most common methods are summarized below, highlighting their principles, advantages, and disadvantages.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Signal-to-Noise (S/N) Ratio The LOQ is the concentration at which the analyte signal is a specified multiple of the background noise, typically 10:1.[3]Simple and widely accepted, especially for chromatographic methods.[4]The measurement of noise can be subjective and vary between instruments and software.[5]Chromatographic assays (HPLC, LC-MS/MS) where baseline noise is observable.
Standard Deviation of the Response and the Slope of the Calibration Curve Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. The LOQ is calculated as 10 * (σ / S).[6]More objective and statistically robust than the S/N method.The accuracy of the calculated LOQ is highly dependent on the quality and range of the calibration curve.Applicable to a wide range of analytical methods where a linear calibration curve is established.
Visual Evaluation The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, as determined by visual inspection of the chromatograms.Can be useful for non-instrumental methods.Highly subjective and not recommended for instrumental methods in regulated bioanalysis.Primarily used for qualitative or semi-quantitative assays.
Precision and Accuracy at the Lower Limit of Quantification (LLOQ) As per FDA and ICH guidelines, the LLOQ is the lowest standard on the calibration curve where the precision (as percent coefficient of variation, %CV) is ≤ 20% and the accuracy is within ±20% of the nominal concentration.[7][8][9]Directly assesses the performance of the assay at the intended lower limit of quantification.Requires more extensive experimental work to determine the appropriate concentration for the LLOQ.The standard approach for bioanalytical method validation in regulated environments.

Experimental Protocol: LOQ Determination for Bezafibrate in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for determining the LOQ of Bezafibrate in human plasma using this compound as an internal standard (IS).

1. Materials and Reagents:

  • Bezafibrate reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Control human plasma (K2EDTA)

2. Stock and Working Solutions Preparation:

  • Prepare primary stock solutions of Bezafibrate and this compound in methanol (e.g., 1 mg/mL).

  • Prepare serial dilutions of the Bezafibrate stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Prepare a working solution of this compound.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, CS, or QC), add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Bezafibrate: Precursor ion > Product ion (e.g., m/z 360.1 > 274.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 364.1 > 278.1)

5. LOQ Determination Workflow:

LOQ_Determination_Workflow cluster_preparation Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_evaluation LOQ Evaluation prep_cs_qc Prepare Calibration Standards (CS) & Quality Control (QC) Samples spike_is Spike with this compound (IS) prep_cs_qc->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution centrifuge->evap_reconstitute lcms_analysis LC-MS/MS Analysis evap_reconstitute->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing sn_ratio Signal-to-Noise Ratio (S/N ≥ 10) data_processing->sn_ratio cal_curve Calibration Curve Statistics (10 * σ / S) data_processing->cal_curve prec_acc Precision & Accuracy (≤ 20% CV, ±20% Accuracy) data_processing->prec_acc establish_loq Establish Final LOQ sn_ratio->establish_loq cal_curve->establish_loq prec_acc->establish_loq

Caption: Experimental workflow for LOQ determination of Bezafibrate.

Bezafibrate Signaling Pathway

Bezafibrate is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), meaning it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ. This broad activity underlies its therapeutic effects on lipid metabolism and glucose homeostasis.

Bezafibrate_Signaling_Pathway cluster_ppar PPAR Activation cluster_effects Downstream Effects bezafibrate Bezafibrate ppara PPARα bezafibrate->ppara pparg PPARγ bezafibrate->pparg ppard PPARδ bezafibrate->ppard lipid_metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis ppara->lipid_metabolism Primary Target glucose_homeostasis ↑ Insulin Sensitivity pparg->glucose_homeostasis energy_expenditure ↑ Energy Expenditure ppard->energy_expenditure

Caption: Simplified signaling pathway of Bezafibrate via PPAR activation.

By understanding the different methodologies for LOQ determination and following a robust experimental protocol, researchers can confidently establish a reliable lower limit of quantification for Bezafibrate. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method.

References

Bezafibrate Assay Performance: A Comparative Analysis of Methods Utilizing Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drugs in biological matrices is paramount. For bezafibrate, a lipid-lowering agent, various analytical methods have been developed. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing bezafibrate-d4 as an internal standard against other reported high-performance liquid chromatography (HPLC) methods.

Methodology Comparison

A key differentiator in bioanalytical assays is the choice of internal standard and the sample preparation technique. Deuterated internal standards like this compound are often preferred in LC-MS/MS methods due to their similar chemical and physical properties to the analyte, which helps to compensate for matrix effects and variations in extraction efficiency.

Experimental Protocol: LC-MS/MS with this compound

The following protocol outlines a validated method for the determination of bezafibrate in human plasma using LC-MS/MS with this compound as an internal standard[1].

  • Sample Preparation:

    • To 100 µL of plasma, 50 µL of this compound internal standard (20 µg/mL) is added.

    • The sample is vortexed for 5 seconds.

    • Protein precipitation is induced by adding 1 mL of acetonitrile, followed by vortexing for 30 seconds.

    • The mixture is then centrifuged at 4600 rpm for 10 minutes.

    • A 5 µL aliquot of the supernatant is injected into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: Sunfire C18, 3.5µ, 2.1x50mm[1].

    • Mobile Phase: A mixture of formic acid, water, and acetonitrile[1].

    • Flow Rate: 0.30 mL/min[1].

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode[1].

    • Detection Mode: Single Ion Recording (SIR)[1].

An alternative internal standard used in other HPLC methods for bezafibrate analysis is clofibric acid[2]. While effective, a structural analog like clofibric acid may not compensate for matrix effects as effectively as a stable isotope-labeled internal standard like this compound.

dot

Caption: Experimental workflow for bezafibrate analysis using LC-MS/MS.

Performance Characteristics: Linearity and Range

The performance of a bioanalytical method is critically evaluated by its linearity and analytical range. The table below summarizes these parameters for the LC-MS/MS method using this compound and compares it with other reported HPLC methods for bezafibrate determination.

Method Internal Standard Linearity (Concentration Range) Lower Limit of Quantification (LLOQ) Correlation Coefficient (r²) Reference
LC-MS/MSThis compound100 - 20,000 ng/mL100 ng/mL> 0.9971[1]
HPLC-MSClofibric Acid0.073 - 7.884 mg/L (73 - 7884 ng/mL)30 µg/L (30 ng/mL)0.9995[2]
HPLC-UVNot specified0.1 - 15.0 µg/mL (100 - 15,000 ng/mL)0.1 µg/mL (100 ng/mL)Not specified[3][4]

The LC-MS/MS method with this compound demonstrates a wide linear range, suitable for therapeutic drug monitoring and pharmacokinetic studies[1]. While the HPLC-MS method with clofibric acid shows a lower LLOQ, its linear range is narrower. The HPLC-UV method provides a comparable LLOQ to the this compound method but may lack the selectivity and sensitivity of mass spectrometric detection.

logical_relationship cluster_assay Bezafibrate Assay cluster_parameters Performance Parameters assay Bioanalytical Method linearity Linearity assay->linearity range Range assay->range lloq LLOQ assay->lloq accuracy Accuracy assay->accuracy precision Precision assay->precision

References

A Comparative Analysis of Bezafibrate and Pemafibrate in Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of treatments for dyslipidemia, particularly hypertriglyceridemia, fibrates have long been a cornerstone of therapy. This guide provides a detailed comparative analysis of two key fibrates: the established pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) agonist, bezafibrate, and the newer selective PPARα modulator (SPPARMα), pemafibrate. Through an examination of their mechanisms of action, clinical trial data, and safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these two therapeutic agents.

Mechanism of Action: A Tale of Selectivity

The fundamental difference between bezafibrate and pemafibrate lies in their interaction with the PPAR family of nuclear receptors, which are crucial regulators of lipid and glucose metabolism.

Bezafibrate acts as a pan-PPAR agonist , activating all three PPAR isoforms: α, γ, and δ.[1] This broad-spectrum activity contributes to its lipid-lowering effects, primarily through PPARα activation, but also influences insulin sensitivity and fatty acid oxidation via PPARγ and PPARδ.[1]

Pemafibrate , in contrast, is a Selective PPARα Modulator (SPPARMα) .[2] It is designed for high selectivity and potency towards PPARα, the primary target for triglyceride reduction.[2] This selectivity aims to maximize the beneficial effects on lipid metabolism while minimizing potential side effects associated with the activation of other PPAR isoforms.[2]

The activation of PPARα by both drugs initiates a cascade of events leading to reduced triglyceride levels. This includes the upregulation of genes involved in fatty acid oxidation and the increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.[3]

cluster_pemafibrate Pemafibrate (SPPARMα) pemafibrate Pemafibrate ppara_p PPARα pemafibrate->ppara_p Binds & Activates rxr_p RXR ppara_p->rxr_p Heterodimerizes with ppre_p PPRE rxr_p->ppre_p Binds to gene_exp_p Target Gene Expression ppre_p->gene_exp_p Regulates lipid_metabolism_p Lipid Metabolism (TG Reduction, HDL-C Increase) gene_exp_p->lipid_metabolism_p Modulates

Fig. 1: Pemafibrate's selective PPARα signaling pathway.

cluster_bezafibrate Bezafibrate (Pan-PPAR Agonist) bezafibrate Bezafibrate ppara_b PPARα bezafibrate->ppara_b Binds & Activates pparg_b PPARγ bezafibrate->pparg_b Binds & Activates ppard_b PPARδ bezafibrate->ppard_b Binds & Activates rxr_b RXR ppara_b->rxr_b Heterodimerizes with pparg_b->rxr_b Heterodimerizes with ppard_b->rxr_b Heterodimerizes with ppre_b PPRE rxr_b->ppre_b Binds to gene_exp_b Target Gene Expression ppre_b->gene_exp_b Regulates lipid_metabolism_b Lipid Metabolism gene_exp_b->lipid_metabolism_b Modulates glucose_homeostasis_b Glucose Homeostasis gene_exp_b->glucose_homeostasis_b Modulates fatty_acid_ox_b Fatty Acid Oxidation gene_exp_b->fatty_acid_ox_b Modulates

Fig. 2: Bezafibrate's pan-PPAR signaling pathway.

Comparative Efficacy: A Head-to-Head Clinical Trial

A key source of comparative data comes from a randomized crossover study by Nakamura et al. (2023), which directly compared the efficacy and safety of pemafibrate and bezafibrate in patients with hypertriglyceridemia.[4]

Data Presentation

The following tables summarize the quantitative data from this pivotal study.

Table 1: Effects on Lipid Parameters

ParameterPemafibrate (0.2 mg/day)Bezafibrate (400 mg/day)p-value
Triglycerides -46.1%-34.7%<0.001
HDL-C Not significantly differentNot significantly different-
Apolipoprotein A-I (Apo A-I) +9.2%+5.7%0.018
Apolipoprotein B (ApoB) -8.0%-3.1%0.018
Remnant-like Particle Cholesterol (RemL-C) -48.9%-36.8%<0.001
LDL-C Not significantly differentNot significantly different-

Data from Nakamura A, et al. J Atheroscler Thromb. 2023.[4]

Table 2: Effects on Liver Enzymes and Renal Function

ParameterPemafibrate (0.2 mg/day)Bezafibrate (400 mg/day)p-value
Alanine Aminotransferase (ALT) Significantly greater decrease-0.048
γ-Glutamyl Transferase (γ-GT) Significantly greater decrease-0.025
Serum Creatinine +5.72%+15.5%<0.001

Data from Nakamura A, et al. J Atheroscler Thromb. 2023.[4][5]

Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is essential for interpreting their results.

Nakamura et al. (2023) Randomized Crossover Study
  • Study Design: A randomized, open-label, crossover study.[4]

  • Participants: 60 patients with hypertriglyceridemia (fasting triglyceride [TG] ≥ 150 mg/dL).[4]

  • Intervention: Patients were treated with either pemafibrate (0.2 mg/day) or bezafibrate (400 mg/day) for 24 weeks. After a washout period, they were crossed over to the other treatment for another 24 weeks.[4]

  • Primary Endpoint: The primary endpoint was the percent change from baseline in TG levels.[4]

  • Secondary Endpoints: Secondary endpoints included changes in other lipid parameters, liver enzymes, and renal function markers.[4]

start Patient Screening (Hypertriglyceridemia) randomization Randomization start->randomization group_a Group A: Pemafibrate (0.2 mg/day) for 24 weeks randomization->group_a Arm 1 group_b Group B: Bezafibrate (400 mg/day) for 24 weeks randomization->group_b Arm 2 washout Washout Period group_a->washout group_b->washout crossover_a Crossover to Bezafibrate (400 mg/day) for 24 weeks washout->crossover_a Group A crossover_b Crossover to Pemafibrate (0.2 mg/day) for 24 weeks washout->crossover_b Group B end Final Analysis crossover_a->end crossover_b->end

References

The Role of Bezafibrate-d4 in Advancing Metabolic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tools used in metabolic studies is paramount. This guide provides a comprehensive comparison of Bezafibrate-d4 and its non-deuterated counterpart, Bezafibrate, focusing on their applications, underlying principles, and the practicalities of their use in metabolic research.

While Bezafibrate is a well-established lipid-lowering agent, its deuterated form, this compound, serves a distinct and critical role in the laboratory. This guide will delve into the isotope effects that differentiate this compound, its primary application as an internal standard, and provide detailed experimental protocols for its use.

At a Glance: Bezafibrate vs. This compound

The key distinction between Bezafibrate and this compound lies in the substitution of four hydrogen atoms with deuterium. This seemingly minor alteration does not typically change the pharmacological target but can significantly impact the compound's metabolic fate due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.[1][2]

FeatureBezafibrateThis compound
Primary Application Therapeutic agent for hyperlipidemia[3]Internal standard for quantification of Bezafibrate[4]
Chemical Formula C₁₉H₂₀ClNO₄C₁₉H₁₆D₄ClNO₄
Molecular Weight ~361.82 g/mol ~365.84 g/mol
Mechanism of Action Pan-PPAR agonist[5]Assumed to be the same as Bezafibrate
Metabolism Primarily hepatic glucuronidation[5]Potentially slower metabolism at deuterated sites
Pharmacokinetic Profile Short half-life of 1-2 hours[3]Potentially longer half-life due to the kinetic isotope effect[1]

The Isotope Effect: A Deeper Dive

The introduction of deuterium into the Bezafibrate molecule can lead to a phenomenon known as the kinetic isotope effect.[1] This effect can alter the rate of chemical reactions, including the metabolic processes that the drug undergoes in the body.[6] By replacing hydrogen with deuterium at specific sites, the metabolic breakdown of the drug can be slowed, potentially leading to a longer half-life and altered pharmacokinetic profile.[7] While this compound is primarily used as an internal standard, the theoretical impact of its deuteration is a key area of interest in drug metabolism studies.[2] This "deuterium switch" is a strategy being explored to improve the therapeutic properties of various drugs.[7]

Experimental Protocols

In Vivo Pharmacokinetic Study of Bezafibrate using this compound as an Internal Standard

This protocol outlines a typical workflow for assessing the pharmacokinetics of Bezafibrate in a preclinical model, utilizing this compound for accurate quantification.

a. Animal Model and Dosing:

  • Select an appropriate animal model for metabolic research (e.g., Sprague-Dawley rats).

  • Administer a single oral dose of Bezafibrate to the test group.

  • A separate cohort may be administered this compound to observe its pharmacokinetic profile, though its primary use is as an analytical standard.

b. Sample Collection:

  • Collect blood samples at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

c. Sample Preparation for LC-MS/MS Analysis:

  • To 100 µL of plasma sample, add 50 µL of this compound internal standard solution (of known concentration).[4]

  • Precipitate proteins by adding 1 mL of acetonitrile.[4]

  • Vortex the mixture for 30 seconds and centrifuge at 4600 rpm for 10 minutes.[4]

  • Transfer the supernatant to a clean tube for analysis.

d. LC-MS/MS Analysis:

  • Inject an aliquot of the supernatant into an LC-MS/MS system.[4]

  • Use a suitable column (e.g., Sunfire C18) and mobile phase (e.g., a gradient of acetonitrile and water with formic acid) for chromatographic separation.[4]

  • Detect and quantify Bezafibrate and this compound using mass spectrometry in Single Ion Recording (SIR) mode. The transitions to monitor would be m/z 360.01 for Bezafibrate and m/z 364.01 for this compound.[4]

e. Data Analysis:

  • Construct a calibration curve using known concentrations of Bezafibrate.

  • Determine the concentration of Bezafibrate in the plasma samples by comparing the peak area ratio of Bezafibrate to this compound against the calibration curve.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Lipid Profiling in Bezafibrate-Treated Subjects

This protocol describes a general method for assessing changes in the lipid profile following treatment with Bezafibrate.

a. Sample Collection:

  • Collect fasting blood samples from subjects before and after a defined period of Bezafibrate treatment.

  • Separate serum or plasma and store at -80°C.

b. Lipid Extraction:

  • Thaw samples on ice.

  • Extract lipids using a standardized method, such as the Folch or Bligh-Dyer method, which involves a chloroform/methanol solvent system.

c. Analysis of Lipid Profile:

  • Analyze the extracted lipids for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using enzymatic colorimetric assays.

  • For a more detailed analysis (lipidomics), utilize techniques like LC-MS/MS to identify and quantify individual lipid species.

Visualizing the Pathways

To better understand the experimental process and the mechanism of action of Bezafibrate, the following diagrams are provided.

G cluster_protocol Experimental Workflow: Pharmacokinetic Study A Dosing: Administer Bezafibrate to animal models B Sample Collection: Collect blood samples at various time points A->B C Sample Preparation: - Add this compound (Internal Standard) - Protein Precipitation B->C D LC-MS/MS Analysis: Quantify Bezafibrate and this compound C->D E Data Analysis: Calculate pharmacokinetic parameters D->E

Caption: A typical experimental workflow for a pharmacokinetic study of Bezafibrate.

PPAR_Pathway Bezafibrate Bezafibrate PPAR PPARα/γ/δ Bezafibrate->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Effects Metabolic Effects: - ↓ Triglycerides - ↑ HDL Cholesterol - ↑ Fatty Acid Oxidation Gene_Expression->Metabolic_Effects leads to

Caption: The PPAR signaling pathway activated by Bezafibrate.

Conclusion

In metabolic research, this compound is not a direct therapeutic competitor to Bezafibrate but rather an indispensable tool for its precise quantification. The kinetic isotope effect, a consequence of deuteration, offers a fascinating avenue for the development of next-generation therapeutics with improved pharmacokinetic profiles. For researchers investigating the metabolic effects of Bezafibrate, the use of this compound as an internal standard in analytical methods like LC-MS/MS is crucial for obtaining accurate and reproducible data. This guide provides a foundational understanding for professionals in the field to effectively utilize these compounds in their research endeavors.

References

A Comparative Guide to Deuterated Fibrates for Analytical Applications: Spotlight on Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comparative overview of Bezafibrate-d4 and other deuterated fibrate alternatives, namely Fenofibrate-d6, Gemfibrozil-d6, and Ciprofibrate-d4. The information presented is based on publicly available data from various suppliers and scientific literature.

Data Presentation: A Comparative Look at Deuterated Fibrates

Parameter This compound Fenofibrate-d6 Gemfibrozil-d6 Ciprofibrate-d4
Chemical Purity >95% (HPLC)[1]>98% (HPLC)min 98% Chemical PurityInformation not readily available
Isotopic Enrichment ≥99% deuterated forms (d1-d4)Information not readily available99 atom % DInformation not readily available
Molecular Formula C₁₉H₁₆D₄ClNO₄C₂₀H₁₅D₆ClO₄C₁₅H₁₆D₆O₃C₁₃H₁₀D₄Cl₂O₃
Molecular Weight 365.84 g/mol 367.9 g/mol 256.37 g/mol 293.18 g/mol
Storage Temperature -20°C-20°C-20°CInformation not readily available

Experimental Protocols: Foundational Methodologies

The effective use and evaluation of deuterated internal standards rely on robust analytical methodologies. Below are detailed protocols for key experiments relevant to the characterization and application of compounds like this compound.

Protocol 1: Quantification of Bezafibrate in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bezafibrate in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex again for 30 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for Bezafibrate and this compound).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bezafibrate and this compound.

Protocol 2: General Procedure for Determination of Isotopic Enrichment by Mass Spectrometry

This protocol provides a general workflow for assessing the isotopic enrichment of a deuterated standard.

1. Sample Preparation:

  • Prepare a dilute solution of the deuterated standard in a suitable solvent (e.g., methanol or acetonitrile).

2. Mass Spectrometry Analysis:

  • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Acquire the full scan mass spectrum in the appropriate mass range to observe the isotopic cluster of the molecular ion.

3. Data Analysis:

  • Determine the relative intensities of the monoisotopic peak (M) and the peaks corresponding to the heavier isotopes (M+1, M+2, etc.).

  • Calculate the isotopic enrichment based on the observed distribution of isotopes compared to the theoretical natural abundance.

Protocol 3: General Procedure for Purity Assessment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of a compound.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the deuterated standard in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

2. NMR Analysis:

  • Acquire a ¹H NMR spectrum. The presence of residual non-deuterated species can be quantified by integrating the corresponding signals relative to a known internal standard.

  • For a more detailed analysis of the deuteration pattern, a ²H (Deuterium) NMR spectrum can be acquired.

Mandatory Visualizations

To further elucidate the experimental workflows and logical relationships, the following diagrams are provided in Graphviz DOT language.

cluster_0 Sample Preparation for LC-MS/MS Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add this compound (IS)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for Plasma Sample Preparation.

Deuterated Standard Deuterated Standard High-Resolution MS High-Resolution MS Deuterated Standard->High-Resolution MS NMR Spectroscopy NMR Spectroscopy Deuterated Standard->NMR Spectroscopy Isotopic Enrichment Isotopic Enrichment High-Resolution MS->Isotopic Enrichment Chemical Purity & Structure Chemical Purity & Structure NMR Spectroscopy->Chemical Purity & Structure

Caption: Analytical Characterization Workflow.

References

Safety Operating Guide

Bezafibrate-d4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Bezafibrate-d4 is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated waste in accordance with safety regulations.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).[1][2] This includes gloves, eye protection, and respiratory protection if dust is generated.[3] Avoid creating dust during handling.[1][2] Do not eat, drink, or smoke when handling the product.[3][4]

Waste Identification and Classification

Properly classifying waste is the first step in the disposal process. This compound waste is considered hazardous. The classification may vary depending on whether it is the pure substance or a formulation.

Waste TypeEPA Hazardous Waste Number
Discarded commercial chemical product, off-specification species, container residue, or spill residue.U240 (waste code T)
Discarded unused formulations containing bezafibrate.F027

Step-by-Step Disposal Procedure for this compound

The primary method for disposing of this compound is to treat it as hazardous chemical waste.

  • Containerization : Keep the waste chemical in its original container whenever possible.[3] If using a different container, ensure it is sturdy, chemically resistant, and properly labeled as hazardous waste with the full chemical name.

  • Labeling : All hazardous waste containers must be clearly labeled with the identity of the material and appropriate hazard warnings.[5]

  • Storage : Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6] Keep containers tightly closed when not in use.[1][3]

  • Disposal : Arrange for disposal through an approved and licensed waste disposal company.[2][3][4] All waste must be handled in accordance with local, state, and federal regulations.[1] Do not dispose of this compound by sewering, evaporating, or mixing it with regular trash.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as PPE, paper towels, or absorbent pads, must also be treated as hazardous waste.

  • Solid Waste : Collect contaminated solid waste (e.g., gloves, wipes, gels) in a sealed and clearly labeled plastic bag or container for disposal.[1]

  • Sharps : Any contaminated sharps should be placed in a designated sharps container.

  • Solutions : Aqueous solutions containing this compound should be collected in a labeled, sealed container for hazardous waste disposal.

Spill Cleanup and Disposal

In the event of a spill, follow these procedures:

  • Alert Personnel : Inform personnel in the immediate area of the spill.[1]

  • Control Access : Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Cleanup :

    • For dry spills : Carefully sweep up the material, avoiding dust generation.[1][2] Dampening with water may be used to prevent dusting.[1]

    • For wet spills : Use an absorbent material to contain the spill.

  • Collect Waste : Place all cleanup residues and contaminated materials into a suitable, sealed container labeled for hazardous waste disposal.[1][2]

  • Decontaminate : Clean the affected area thoroughly.[4]

Empty Container Disposal

Empty containers that held this compound must be handled carefully.

  • Rinsing : The first rinse of a container must be collected and disposed of as hazardous waste.[7]

  • Disposal : After proper rinsing, puncture the container to prevent reuse and dispose of it in accordance with institutional and local regulations, which may include disposal as hazardous waste or landfilling if thoroughly decontaminated.[1]

Experimental Protocols

The provided information focuses on safety and disposal procedures as outlined in Safety Data Sheets and does not contain experimental protocols for this compound. For methodologies related to its use in experiments, please refer to relevant scientific literature or experimental guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G cluster_start cluster_type cluster_paths cluster_actions cluster_end start Start: Identify This compound Waste waste_type What is the form of the waste? start->waste_type unused_product Unused/Expired This compound waste_type->unused_product  Pure chemical or formulation contaminated_material Contaminated Material (PPE, labware, debris) waste_type->contaminated_material  Contaminated solids spill_cleanup Spill Cleanup Residue waste_type->spill_cleanup  Spill residue empty_container Empty Container waste_type->empty_container  Container collect_hazardous 1. Place in a labeled, sealed hazardous waste container. unused_product->collect_hazardous contaminated_material->collect_hazardous spill_cleanup->collect_hazardous rinse_container 1. Triple rinse container. 2. Collect first rinse as hazardous waste. empty_container->rinse_container store_dispose Store waste safely and arrange pickup by an approved waste disposal service. collect_hazardous->store_dispose rinse_container->collect_hazardous dispose_container 3. Puncture and dispose of container per local regulations. rinse_container->dispose_container

Caption: Logical workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Bezafibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical procedures for the handling and disposal of Bezafibrate-d4, ensuring the safety of laboratory personnel and the integrity of research. The following step-by-step instructions are designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Precautions

Bezafibrate, the non-deuterated parent compound of this compound, is classified as a hazardous substance.[1] The deuterated form should be handled with the same level of caution. Key hazards include:

  • Harmful if swallowed: Acute oral toxicity has been identified.[2][3][4][5]

  • Suspected of damaging fertility or the unborn child. [2]

  • May cause damage to organs through prolonged or repeated exposure. [2]

  • May cause skin sensitization: Avoid direct contact with skin.[1]

  • Combustible solid: While not easily flammable, it can burn and may form explosive dust mixtures in the air.[1][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table outlines the required equipment for handling this compound.

Activity Required Personal Protective Equipment
Receiving & Storage - Nitrile gloves
Weighing & Aliquoting (Dry Powder) - Two pairs of chemotherapy-grade nitrile gloves[7][8] - Disposable gown with closed cuffs[7][8] - Safety goggles and face shield[6][8] - N95 or higher-rated respirator[7][9]
Handling Solutions - Nitrile gloves - Lab coat - Safety glasses with side shields
Spill Cleanup - Two pairs of nitrile gloves - Disposable gown - Safety goggles and face shield - N95 or higher-rated respirator
Waste Disposal - Nitrile gloves - Lab coat - Safety glasses

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled.[6]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] The container should be kept securely sealed in its original packaging.[6]

3.2. Preparation and Handling

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to avoid dust generation.[5][10]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing:

    • Use a dedicated weighing vessel.

    • Handle the solid carefully to minimize dust formation.[1][11]

    • Clean the weighing area and spatula thoroughly after use.

  • Dissolving:

    • Add the solvent to the weighed this compound slowly.

    • This compound is slightly soluble in DMSO.[12]

    • Cap the container tightly and mix gently until dissolved.

3.3. Spill and Emergency Procedures

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.[6]

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[1][6]

    • Use dry clean-up procedures; do not sweep dry powder.[1][6]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[6][11]

  • Emergency Contact: In case of exposure, wash the affected area immediately with soap and water for at least 15 minutes.[11] If inhaled, move to fresh air.[3][11] Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[5][14]

  • Sharps: Contaminated needles or other sharps should be placed in a designated sharps container for hazardous waste.

4.2. Disposal Procedure

  • Packaging: Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard warnings.

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified waste disposal service.[15]

Quantitative Data Summary

Parameter Information Reference
Molecular Formula C₁₉H₁₆D₄ClNO₄[12]
Formula Weight 365.8 g/mol [12]
Hazard Classifications Acute Toxicity 4 (Oral), Reproductive Toxicity 2, Specific Target Organ Toxicity (Repeated Exposure) 2, Aquatic Chronic 3[2]
Signal Word Warning[3][9]
Hazard Statements H302: Harmful if swallowed[2][3][4][5]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G receiving Receiving and Inspection storage Secure Storage receiving->storage ppe Don PPE storage->ppe Prepare for Use weighing Weighing in Vented Enclosure ppe->weighing dissolving Dissolving weighing->dissolving use Experimental Use dissolving->use decon Decontamination use->decon Post-Experiment disposal Waste Disposal decon->disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.